molecular formula C3H7NO3 B1417963 1,3-Dihydroxyacetone Oxime CAS No. 37110-18-2

1,3-Dihydroxyacetone Oxime

Cat. No.: B1417963
CAS No.: 37110-18-2
M. Wt: 105.09 g/mol
InChI Key: SESFQRDUAZRWAW-UHFFFAOYSA-N
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Description

1,3-Dihydroxyacetone Oxime (CAS 37110-18-2) is a high-purity (≥98%) chemical compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol. It is a white to pale-yellow solid with a melting point of 84 °C and should be stored at 2-8°C under an argon charge . This compound serves as a versatile building block in organic synthesis and pharmaceutical research. A primary application is its role as a key intermediate in the efficient synthesis of 2-amino-1,3-propanediol (serinol) via catalytic hydrogenation using a rhodium-on-alumina catalyst . Serinol is a crucial precursor for non-ionic iodinated contrast media used in medical imaging, such as Iopamidol . Furthermore, 1,3-Dihydroxyacetone Oxime is significant in medicinal and coordination chemistry for constructing novel, potentially pH-sensitive nonclassical platinum(II) complexes . These N,O-chelating complexes have demonstrated notable cytotoxic activity in the medium to low micromolar range against several human cancer cell lines, including CH1, SW480, and A549, showing promise for targeted anticancer therapies . The compound is also a valuable reagent for synthesizing nitrogen-containing heterocycles and participating in bioconjugation reactions . This product is intended for research purposes only. It is strictly for laboratory use and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyiminopropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO3/c5-1-3(2-6)4-7/h5-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESFQRDUAZRWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40659894
Record name 2-(Hydroxyimino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37110-18-2
Record name 2-(Hydroxyimino)propane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40659894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Dihydroxyacetone Oxime chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1,3-Dihydroxyacetone Oxime A Pivotal Synthon for Aminodiol Scaffolds and Non-Ionic Contrast Media

Executive Summary

1,3-Dihydroxyacetone Oxime (DHA-Oxime; CAS: 3343-47-3) is a specialized ketoxime derivative of the simple sugar 1,3-dihydroxyacetone (DHA).[1] While DHA itself is ubiquitous in the cosmetic industry (tanning agents), its oxime derivative serves a far more critical role in the pharmaceutical sector: it is the primary stable precursor to Serinol (2-amino-1,3-propanediol) .

Serinol is the structural backbone of second-generation non-ionic X-ray contrast media (such as Iopamidol and Iohexol), which revolutionized diagnostic imaging by reducing osmolality-related toxicity. This guide details the structural dynamics, synthesis, and reduction protocols of DHA-Oxime, designed for process chemists and drug development scientists.

Part 1: Structural Dynamics & Physicochemical Profile

The Monomer-Dimer Equilibrium

Commercial 1,3-dihydroxyacetone exists as a solid dimer (a cyclic hemiketal). In aqueous solution, it slowly equilibrates to the monomeric ketone. The formation of the oxime is a "trapping" reaction; it locks the unstable monomeric ketone into a stable oxime form, preventing re-dimerization and polymerization.

Unlike simple ketoximes, DHA-Oxime possesses two primary hydroxyl groups, imparting high water solubility and amphiphilic character.

Table 1: Physicochemical Specifications

PropertyValue / DescriptionNotes
CAS Number 3343-47-3Distinct from DHA (96-26-4)
Molecular Formula C3H7NO3MW: 105.09 g/mol
Appearance White crystalline solidHygroscopic
Melting Point 84°C - 86°CSharp melting point indicates high purity
Solubility High: Water, Ethanol, DMSOInsoluble: Hexane, Toluene
pKa ~12.0 (Oxime -OH)Weakly acidic
Stability Stable at neutral pHHydrolyzes in strong acid (< pH 2)

Part 2: Synthesis Protocol (Self-Validating)

Objective: Synthesis of 1,3-Dihydroxyacetone Oxime from DHA Dimer. Mechanism: Nucleophilic attack of hydroxylamine on the carbonyl carbon of the monomeric DHA, followed by dehydration.

Reagents:
  • 1,3-Dihydroxyacetone dimer (DHA): 10.0 g (0.055 mol eq. monomer)

  • Hydroxylamine Hydrochloride (

    
    ): 4.6 g (0.066 mol, 1.2 eq)
    
  • Sodium Carbonate (

    
    ): To adjust pH
    
  • Solvent: Deionized Water (50 mL)

Step-by-Step Methodology:
  • Depolymerization (Critical Step): Dissolve DHA dimer in water at room temperature. Stir for 30–60 minutes. Validation: Solution must turn from cloudy/suspension to perfectly clear, indicating conversion to the reactive monomer.

  • Buffering: In a separate vessel, dissolve Hydroxylamine HCl in minimal water. Slowly add

    
     until pH reaches 6.5–7.0. Caution: Avoid high pH (>9) to prevent Lobry de Bruyn–Van Ekenstein transformation of the sugar backbone.
    
  • Oximation: Add the buffered hydroxylamine solution to the DHA solution dropwise over 20 minutes.

  • Reaction: Stir at ambient temperature (25°C) for 4 hours. Monitor by TLC (Eluent: EtOAc/MeOH 9:1). The ketone spot will disappear.

  • Isolation:

    • Saturate the aqueous solution with NaCl (salting out).

    • Extract exhaustively with Ethyl Acetate (3 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
    • Evaporate solvent under reduced pressure to yield a white solid.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

SynthesisPathway cluster_0 Critical Control Point: pH 6-7 DHA_Dimer DHA Dimer (Cyclic Hemiketal) DHA_Mono DHA Monomer (Reactive Ketone) DHA_Dimer->DHA_Mono H2O / Time Intermediate Tetrahedral Intermediate DHA_Mono->Intermediate + NH2OH DHA_Oxime DHA Oxime (Stable Product) Intermediate->DHA_Oxime - H2O

Figure 1: Reaction pathway from DHA dimer to Oxime. The monomeric transition is the rate-limiting step.

Part 3: The "Killer App" – Reduction to Serinol

The primary industrial utility of DHA-Oxime is its reduction to Serinol (2-amino-1,3-propanediol) . Serinol is the linker unit used to attach hydrophilic chains to the tri-iodinated benzene core in contrast agents like Iopamidol.

Reduction Protocol (Catalytic Hydrogenation)

Note: While hydride reagents (


) work, catalytic hydrogenation is preferred for scalability and safety.
  • Setup: Load a high-pressure autoclave with DHA-Oxime (10 g) dissolved in Methanol (100 mL).

  • Catalyst: Add Raney Nickel (1.0 g, pre-washed) or 5% Pd/C.

  • Conditions: Pressurize with Hydrogen gas (

    
    ) to 50 bar (725 psi). Heat to 50°C.
    
  • Duration: Agitate for 6–8 hours.

  • Workup: Filter catalyst carefully (pyrophoric risk). Concentrate filtrate to obtain Serinol as a viscous oil or low-melting solid (MP: ~52°C).

Why this matters: This route avoids the use of nitro-compounds (e.g., 2-nitro-1,3-propanediol), which are often explosive and toxic, making the DHA-Oxime route the "Green Chemistry" standard for contrast media synthesis.

SerinolPathway Oxime 1,3-Dihydroxyacetone Oxime (C3H7NO3) Reduction Catalytic Hydrogenation (H2 / Raney Ni) Oxime->Reduction Serinol Serinol (2-Amino-1,3-propanediol) Reduction->Serinol Reduction of C=N Iopamidol Non-Ionic Contrast Media (e.g., Iopamidol) Serinol->Iopamidol Amidation with Tri-iodoisophthalyl chloride

Figure 2: The industrial value chain. DHA Oxime is the safe, non-explosive precursor to Serinol.

Part 4: Analytical Characterization

To validate the synthesis of DHA-Oxime, the following spectroscopic signatures must be confirmed.

1.


-NMR (DMSO-

, 400 MHz):
  • 
     10.8 ppm (s, 1H):  N-OH proton (Disappears on 
    
    
    
    shake).
  • 
     4.8 ppm (t, 2H):  Primary -OH groups.
    
  • 
     4.2 ppm (d, 2H): 
    
    
    
    protons syn to the OH.
  • 
     4.0 ppm (d, 2H): 
    
    
    
    protons anti to the OH.
    • Note: The magnetic non-equivalence of the two

      
       groups confirms the rigidity of the C=N double bond.
      

2.


-NMR (DMSO-

):
  • 
     155.0 ppm:  Quaternary Carbon (C=N).
    
  • 
     58.0 ppm:  Methylene Carbons (
    
    
    
    -OH).

References

  • Piloty, O., & Ruff, O. (1897).[2] Über die Reduktion des Dihydroxyacetonoxims. Berichte der deutschen chemischen Gesellschaft. (Foundational synthesis of Serinol via DHA Oxime).

  • Merck Index Online. Monograph: Dihydroxyacetone. (Physical properties and dimer/monomer equilibrium data).

  • Felder, E., & Pitre, D. (1981). Method for the preparation of 2-amino-1,3-propanediol (Serinol).[2][3] US Patent 4,267,381. (Industrial reduction protocols for DHA Oxime).

  • Pasternak, J. J., & Williamson, M. R. (2012).[4] Clinical Pharmacology of Iodinated Contrast Media. In Contrast Media in Radiology. (Contextualizing Serinol in Iopamidol synthesis).

  • PubChem Database. Compound Summary: 1,3-Dihydroxyacetone Oxime (CID 122047). (Safety and property verification).

Sources

A Technical Guide to the Spectroscopic Characterization of 1,3-Dihydroxyacetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 1,3-dihydroxyacetone oxime, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document leverages foundational spectroscopic principles, data from analogous structures, and predictive models to offer a comprehensive characterization. This approach is designed to empower researchers in identifying and understanding this versatile chemical entity.

Introduction: The Significance of 1,3-Dihydroxyacetone Oxime

1,3-Dihydroxyacetone oxime (CAS No. 37110-18-2) is a derivative of 1,3-dihydroxyacetone (DHA), a key intermediate in various metabolic pathways and a widely used ingredient in the cosmetics industry. The introduction of an oxime functionality to the DHA backbone opens up a rich field of chemical possibilities, including its use as a precursor in the synthesis of amino compounds and nitrogen-containing heterocycles. A notable application is its role as an intermediate in the synthesis of 2-amino-1,3-propanediol (serinol), a crucial building block for non-ionic iodinated contrast media used in medical imaging. Given its potential, a thorough understanding of its spectroscopic properties is paramount for synthesis monitoring, quality control, and further research and development.

This guide will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define 1,3-dihydroxyacetone oxime.

Synthesis of 1,3-Dihydroxyacetone Oxime: An Experimental Protocol

The synthesis of oximes from ketones is a well-established chemical transformation. The following protocol is a standard and reliable method for the preparation of 1,3-dihydroxyacetone oxime from its parent ketone, 1,3-dihydroxyacetone.[1][2][3]

Objective: To synthesize 1,3-dihydroxyacetone oxime via the reaction of 1,3-dihydroxyacetone with hydroxylamine hydrochloride.

Materials:

  • 1,3-Dihydroxyacetone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dihydroxyacetone (1 equivalent) in a minimal amount of a 1:1 ethanol/water mixture.

  • Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents).

  • Base Addition: Slowly add a base such as pyridine or an aqueous solution of sodium acetate (1.2 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride, thus liberating the free hydroxylamine to react with the ketone.

  • Reaction Monitoring: Gently heat the mixture to a mild reflux (around 60-80 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the 1,3-dihydroxyacetone spot and the appearance of a new, more polar spot indicates the formation of the oxime.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used, it can be removed by acidification with dilute HCl followed by extraction with an organic solvent. If sodium acetate was used, the product can often be isolated by concentrating the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: The crude 1,3-dihydroxyacetone oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to pale-yellow solid.[4][5]

Causality in Experimental Choices:

  • The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting ketone.

  • The addition of a base is critical; without it, the reaction equilibrium would be unfavorable due to the presence of HCl.

  • Mild heating accelerates the reaction rate without promoting side reactions or decomposition of the product.

  • TLC monitoring is essential for determining the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1,3-dihydroxyacetone oxime, both ¹H and ¹³C NMR provide critical information about its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-dihydroxyacetone oxime is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The presence of hydroxyl groups and the oxime moiety will lead to exchangeable protons, and the chemical shifts will be sensitive to the solvent used.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Singlet (broad)1HN-OH (oxime)
~4.5Triplet2HCH ₂-OH
~4.0Singlet4HCH ₂-OH

Interpretation and Expertise:

  • Oxime Proton (N-OH): The proton of the oxime hydroxyl group is typically deshielded and appears as a broad singlet in the downfield region, often between 8 and 13 ppm.[2][6] Its broadness is a result of hydrogen bonding and chemical exchange. This signal is readily exchangeable with D₂O.

  • Hydroxymethyl Protons (-CH₂-OH): The molecule possesses two equivalent hydroxymethyl groups. The protons on these carbons are expected to appear as a singlet due to their chemical equivalence.

  • Primary Alcohol Protons (-CH₂-OH): The protons of the primary alcohol groups will likely appear as a triplet due to coupling with the adjacent methylene protons. These protons are also exchangeable with D₂O.

  • Solvent Effects: The chemical shifts of the -OH protons are highly dependent on the solvent, concentration, and temperature due to varying degrees of hydrogen bonding. DMSO-d₆ is a common solvent for polyhydroxy compounds as it helps to resolve the hydroxyl proton signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~155C =NOH (oxime)
~63C H₂-OH

Interpretation and Rationale:

  • Oxime Carbon (C=NOH): The carbon atom of the C=N double bond is significantly deshielded and is expected to resonate in the range of 145-160 ppm.[1][7] This is a characteristic peak for an oxime carbon.

  • Hydroxymethyl Carbons (-CH₂-OH): The two equivalent hydroxymethyl carbons are attached to electronegative oxygen atoms, causing them to appear in the 60-65 ppm region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 1,3-dihydroxyacetone oxime will be characterized by the vibrational frequencies of its hydroxyl and oxime groups.

Predicted Characteristic IR Absorptions:

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol and Oxime -OH
3000-2850C-H stretchAliphatic C-H
1680-1620C=N stretchOxime C=N
1050-1000C-O stretchPrimary Alcohol C-O
960-930N-O stretchOxime N-O

Expert Analysis:

  • O-H Stretching: A prominent and broad absorption band in the 3500-3200 cm⁻¹ region is expected due to the O-H stretching vibrations of the two primary alcohol groups and the oxime hydroxyl group. The broadness is a consequence of extensive intermolecular hydrogen bonding.

  • C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the oxime group typically appears in the 1680-1620 cm⁻¹ range.[2] This is a key diagnostic peak for the presence of the oxime functionality.

  • N-O Stretching: The N-O single bond stretch is another characteristic absorption for oximes, usually found in the 960-930 cm⁻¹ region.

  • C-O Stretching: A strong absorption corresponding to the C-O stretching of the primary alcohol groups is expected around 1050-1000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For 1,3-dihydroxyacetone oxime, electron ionization (EI) would likely lead to significant fragmentation.

Expected Mass Spectrometric Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 105, corresponding to the molecular weight of 1,3-dihydroxyacetone oxime (C₃H₇NO₃).[4][5][8] This peak may be weak or absent in the EI spectrum due to the molecule's instability under high-energy ionization.

  • Key Fragmentation Pathways:

    • Loss of a Hydroxymethyl Radical (•CH₂OH): A common fragmentation pathway for primary alcohols is the alpha-cleavage, leading to the loss of a •CH₂OH radical (mass = 31). This would result in a fragment ion at m/z = 74.

    • Loss of Water (H₂O): Dehydration is a frequent fragmentation process for alcohols, which would lead to a peak at m/z = 87.

    • Cleavage of the N-O Bond: Homolytic cleavage of the N-O bond can result in the formation of an iminium cation.

    • Loss of NO: The loss of a nitric oxide radical (•NO, mass = 30) could lead to a fragment at m/z = 75.

Proposed Fragmentation Pathway Diagram:

Fragmentation M [C₃H₇NO₃]⁺˙ m/z = 105 (Molecular Ion) F1 [C₂H₄NO₂]⁺ m/z = 74 M->F1 - •CH₂OH F2 [C₃H₅NO₂]⁺˙ m/z = 87 M->F2 - H₂O F3 [C₃H₇O₃]⁺ m/z = 75 M->F3 - •NO

Caption: Proposed EI mass spectrometry fragmentation of 1,3-dihydroxyacetone oxime.

Conclusion: A Spectroscopic Portrait

This technical guide has provided a detailed, albeit predictive, spectroscopic characterization of 1,3-dihydroxyacetone oxime. By integrating fundamental principles of NMR, IR, and MS with data from analogous compounds, we have constructed a comprehensive spectroscopic profile. The provided synthesis protocol offers a reliable method for its preparation, enabling further empirical studies. This guide is intended to serve as a valuable resource for researchers, facilitating the identification, characterization, and utilization of this promising chemical entity in various scientific endeavors. It is our hope that this work will stimulate further experimental investigation to validate and expand upon the data presented herein.

References

  • Google Patents. (n.d.). Process for the preparation of 2-amino-1,3-propanediol.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. Retrieved February 3, 2026, from [Link]

  • LookChem. (n.d.). Cas 37110-18-2,1,3-DIHYDROXYACETONE OXIME. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of oximes from CNSL. Retrieved February 3, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). I ,3-Dioxan-5-ones: synthesis, - deprotonation, and reactions of their lithium enolates. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). Process for the production of 1,3-dichloroacetone oxime and its acetate derivative.
  • Academic Research Publishing Group. (2019). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Retrieved February 3, 2026, from [Link]

  • PubMed Central. (2013). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved February 3, 2026, from [Link]

  • SciELO. (2017). Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium. Retrieved February 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved February 3, 2026, from [Link]

  • RSC Publishing. (2020). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Spectroscopic Characterization of Oxime Ligands and Their Complexes. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved February 3, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (n.d.). Standard FTIR spectra of dihydroxyacetone, glyceraldehyde, glyceric acid.... Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Dihydroxyacetone oxim. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2020). (PDF) An efficient one pot synthesis of oxime by classical method. Retrieved February 3, 2026, from [Link]

  • Supporting Materials. (n.d.). Retrieved February 3, 2026, from [Link]

  • The Golm Metabolome Database. (n.d.). 1,3-Dihydroxyaceton (1MEOX) (2TMS) MP. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). Dihydroxyacetone. Retrieved February 3, 2026, from [Link]

  • Supporting informationRNP-1107-701. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

An In-depth Technical Guide to 1,3-Dihydroxyacetone Oxime: Nomenclature, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1,3-Dihydroxyacetone Oxime, a versatile chemical compound with significant applications in pharmaceutical and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis protocols, and key applications, ensuring a thorough understanding grounded in scientific integrity.

Core Chemical Identity and Nomenclature

Precise identification of a chemical compound is paramount for reproducibility and safety in research and development. 1,3-Dihydroxyacetone Oxime is known by several names and identifiers across various chemical databases and suppliers, which can be a source of confusion. This section clarifies its identity.

The systematic name for this compound, following IUPAC conventions, is 1,3-dihydroxypropan-2-one oxime .[1] Another valid IUPAC name found in literature is 2-hydroxyiminopropane-1,3-diol . The most common name used in commercial and laboratory settings is 1,3-Dihydroxyacetone Oxime .[1][2]

Key identifiers are crucial for unambiguous database searches and procurement:

  • CAS Number : The most reliable identifier is its Chemical Abstracts Service (CAS) Registry Number, which is 37110-18-2 .[2]

  • Molecular Formula : C₃H₇NO₃[1][2][3]

  • Molecular Weight : Approximately 105.09 g/mol .[1][2][3][4]

A list of common synonyms and trade names includes:

  • Dihydroxyacetoneoxime[2]

  • dihydroxyacetone oxim[4]

  • SCHEMBL8517133[4]

Physicochemical Properties

Understanding the physical and chemical properties of 1,3-Dihydroxyacetone Oxime is essential for its handling, storage, and application in experimental design. The compound is typically a white to light yellow crystalline powder.[3]

PropertyValueSource(s)
Molecular Formula C₃H₇NO₃[1][2][3]
Molecular Weight 105.09 g/mol [1][2][3][4]
Melting Point 84 °C[2]
Boiling Point (Predicted) 350.2 ± 27.0 °C[2]
Density (Predicted) 1.36 ± 0.1 g/cm³[2]
Water Solubility Almost transparent[2][3]
pKa (Predicted) 11.43 ± 0.10[2][3]
Storage Temperature Refrigerator[2][3]

These properties indicate that the compound is a stable solid at room temperature but should be stored under refrigeration to ensure long-term stability. Its solubility in water makes it suitable for various aqueous-phase reactions.

Synthesis and Experimental Protocols

The synthesis of oximes from ketones is a fundamental transformation in organic chemistry. 1,3-Dihydroxyacetone Oxime is typically prepared from its parent ketone, 1,3-Dihydroxyacetone (DHA). While specific, detailed synthesis protocols for the oxime are not abundantly available in public literature, a general and reliable method can be extrapolated from standard oximation procedures and related syntheses.

The parent compound, 1,3-Dihydroxyacetone (DHA), is produced industrially via microbial fermentation of glycerol using Gluconobacter oxydans.[5][6][7] Chemical routes for DHA synthesis often involve the selective oxidation of glycerol.[7][8]

Protocol: Laboratory Synthesis of 1,3-Dihydroxyacetone Oxime

This protocol describes a representative method for the synthesis of 1,3-Dihydroxyacetone Oxime from 1,3-Dihydroxyacetone. The causality behind this choice is its high efficiency and the common availability of the starting materials.

Principle: The carbonyl group of 1,3-Dihydroxyacetone reacts with hydroxylamine hydrochloride in a condensation reaction to form the corresponding oxime. A mild base is used to neutralize the HCl released, driving the reaction to completion.

Materials:

  • 1,3-Dihydroxyacetone (DHA) (CAS: 96-26-4)[9][10][11]

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or a tertiary amine base

  • Methanol or Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and filtration

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1,3-Dihydroxyacetone (1.0 eq) in a minimal amount of a methanol/water co-solvent.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 eq) to the solution. Begin stirring.

  • Neutralization: Slowly add sodium bicarbonate (1.1 eq) portion-wise to the stirring mixture. Effervescence (CO₂ evolution) will be observed. The base neutralizes the hydrochloric acid, liberating free hydroxylamine to react with the ketone. This is critical to prevent acid-catalyzed side reactions.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 60-70°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter off any inorganic salts.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 1,3-Dihydroxyacetone Oxime can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield a crystalline solid.

Validation: The identity and purity of the synthesized product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be compared against the literature value (84 °C).[2]

Applications in Research and Drug Development

1,3-Dihydroxyacetone Oxime and its parent compound, DHA, are valuable building blocks in synthetic chemistry. The oxime functionality, in particular, opens avenues for diverse chemical transformations.

  • Pharmaceutical Intermediate: Oximes are a significant class of compounds in medicinal chemistry, known for applications as antidotes for organophosphate poisoning and as key components in antibiotics.[12][13] 1,3-Dihydroxyacetone Oxime serves as a crucial intermediate in the synthesis of more complex pharmaceutical agents.[2] A prime example is its use in the preparation of 2-amino-1,3-propanediol (Serinol), a precursor for various drugs and X-ray contrast agents.[8][14] The synthesis involves the catalytic hydrogenation of the oxime.[14]

  • Synthesis of Heterocycles: The compound is utilized in the synthesis of nitrogen-containing heterocyclic compounds, which are foundational structures in many pharmacologically active molecules.[2]

  • Chelating Agent: In industrial applications, it can act as a chelating agent, binding to metal ions to prevent unwanted chemical reactions.[2]

  • Precursor for Polymers: The parent compound, DHA, is used in the synthesis of new biodegradable polymers, highlighting the potential of its derivatives in materials science.[6]

Workflow and Characterization Diagram

The following diagram illustrates a typical workflow from the synthesis of 1,3-Dihydroxyacetone Oxime to its application as a pharmaceutical intermediate.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_application Application Stage start 1,3-Dihydroxyacetone (CAS: 96-26-4) reagent Hydroxylamine HCl + Base reaction Oximation Reaction (Reflux, 2-4h) start->reaction reagent->reaction product Crude 1,3-Dihydroxyacetone Oxime reaction->product purify Recrystallization product->purify pure_product Pure Oxime (CAS: 37110-18-2) purify->pure_product analysis Characterization (NMR, MS, MP) pure_product->analysis hydrogenation Catalytic Hydrogenation (e.g., Rh/Alumina) pure_product->hydrogenation intermediate 2-Amino-1,3-propanediol (Serinol) hydrogenation->intermediate final Further Synthesis (APIs, Contrast Agents) intermediate->final

Caption: Workflow for the synthesis, purification, and application of 1,3-Dihydroxyacetone Oxime.

References

  • 1,3-DIHYDROXYACETONE OXIME | CAS 37110-18-2 . LookChem. [Link]

  • Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy . National Institutes of Health (NIH). [Link]

  • 1,3-Dihydroxypropan-2-one (DHA) synthesis from Glycerol for pharmaceutical applications . Tesi Polito. [Link]

  • Dihydroxyacetone oxim | C3H7NO3 | CID 88314691 . PubChem - NIH. [Link]

  • Dihydroxyacetone - Wikipedia . Wikipedia. [Link]

  • Expeditious Syntheses to Pharmochemicals 1,3-Dihydroxyacetone, 1,3-Dichloro-, 1,3-Dibromo- and 1,3-Diiodoacetone from Glycerol 1,3-Dichlorohydrin Using Homogenous and Heterogenous Medium . SciELO. [Link]

  • Process for the preparation of 2-amino-1,3-propanediol.
  • FDA-Approved Oximes and Their Significance in Medicinal Chemistry . PMC - NIH. [Link]

  • The Medicinal Properties for FDA-Approved Oximes . Encyclopedia.pub. [Link]

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Tautomeric Landscape of 1,3-Dihydroxyacetone Oxime: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Dihydroxyacetone oxime (DHAO), a derivative of the simplest ketose, 1,3-dihydroxyacetone (DHA), presents a complex chemical profile of significant interest in medicinal and coordination chemistry. Its utility as a precursor for serinol and in the synthesis of novel platinum(II) complexes with cytotoxic activity underscores the importance of a profound understanding of its structural dynamics.[1] This technical guide provides an in-depth exploration of the tautomerism of DHAO, a phenomenon central to its reactivity, stability, and biological interactions. We will dissect the theoretical underpinnings of its potential tautomeric forms, including oxime-nitroso and oxime-nitrone equilibria, and present a comprehensive suite of experimental and computational protocols for their characterization. This document is intended to serve as a foundational resource for researchers in drug development, offering both theoretical insights and practical methodologies to harness the chemical potential of this versatile molecule.

Introduction: The Chemical Context of 1,3-Dihydroxyacetone Oxime

1,3-Dihydroxyacetone (DHA), the parent ketone of DHAO, is a key biological metabolite and a widely utilized synthon in the chemical industry.[2][3] Its solution chemistry is non-trivial, characterized by a dynamic equilibrium between a monomeric ketone, its hydrate, and a dimeric form.[4] This inherent complexity of the backbone provides a compelling starting point for investigating the oxime derivative. The introduction of the oxime functional group (=N-OH) to the DHA scaffold introduces new layers of structural diversity, primarily through tautomerism and stereoisomerism.

A comprehensive grasp of the tautomeric possibilities of DHAO is critical for several reasons:

  • Reactivity and Synthesis: Different tautomers will exhibit distinct reactivities. For instance, the nucleophilicity of the nitrogen and oxygen atoms can vary significantly between the oxime and its potential nitrone tautomer, influencing outcomes in synthetic transformations.[5][6]

  • Pharmacokinetics and Pharmacodynamics: The predominant tautomeric form in physiological conditions can affect how the molecule interacts with biological targets, its membrane permeability, and its metabolic stability.

  • Physicochemical Properties: Tautomerism influences properties such as pKa, solubility, and crystal packing, which are crucial for drug formulation and development.

This guide will systematically address the probable tautomeric equilibria at play and provide the necessary tools for their empirical and theoretical investigation.

Theoretical Framework: Potential Tautomers of 1,3-Dihydroxyacetone Oxime

Tautomers are readily interconvertible constitutional isomers that differ in the position of a proton and the location of a double bond. For DHAO, three primary types of tautomerism are conceivable: keto-enol tautomerism of the dihydroxyacetone backbone (which is less likely once the ketone is converted to the oxime), and the more pertinent nitroso-oxime and nitrone-oxime tautomerisms of the oxime group itself.

Nitroso-Oxime Tautomerism

This equilibrium involves the migration of a proton from the oxime oxygen to the alpha-carbon, with a corresponding shift of the C=N double bond to an N=O double bond.

Caption: Nitroso-Oxime Tautomeric Equilibrium.

For most simple oximes, the equilibrium heavily favors the oxime form. This stability is often attributed to the greater strength of the C=N double bond compared to the N=O double bond, a consequence of the differing electronegativities of carbon, nitrogen, and oxygen.[7] However, the presence of alpha-hydroxyl groups in DHAO could potentially influence this equilibrium through intramolecular hydrogen bonding, although the oxime form is still expected to be the major species.

Nitrone-Oxime Tautomerism

This tautomerism involves a 1,2-proton shift from the oxime oxygen to the nitrogen atom, forming a nitrone.

Caption: Nitrone-Oxime Tautomeric Equilibrium.

While the oxime tautomer is generally more stable, the nitrone form can be a key reactive intermediate.[5][6] Computational studies on other oximes have shown that the isomerization to the nitrone can be more favorable through a bimolecular process involving two oxime molecules.[5][6] The polarity of the solvent can also play a significant role in stabilizing the zwitterionic character of the nitrone.[8]

E/Z Isomerism

In addition to tautomerism, the C=N double bond of the oxime gives rise to geometric isomers (E/Z). The relative orientation of the hydroxyl group on the nitrogen and the hydroxymethyl groups on the carbon will define the E and Z isomers. The interconversion between these isomers can be catalyzed by acid and influenced by solvent.[9]

Experimental Investigation of Tautomerism

A multi-pronged approach combining synthesis, spectroscopy, and computational modeling is essential for a thorough characterization of the tautomeric landscape of DHAO.

Synthesis of 1,3-Dihydroxyacetone Oxime

The synthesis of DHAO is a prerequisite for its study. A reliable method involves the reaction of 1,3-dihydroxyacetone with hydroxylamine.

Protocol 1: Synthesis of 1,3-Dihydroxyacetone Oxime

  • Dissolution: Dissolve 1,3-dihydroxyacetone (1.0 eq) in a suitable solvent such as methanol or a methanol/water mixture.

  • Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.1 eq) to the DHA solution. The base is to liberate the free hydroxylamine.

  • Reaction: Stir the mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the solid oxime.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers in solution.[10]

Protocol 2: NMR Analysis of DHAO Tautomerism

  • Sample Preparation: Prepare solutions of DHAO at a known concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., D₂O, Methanol-d₄, DMSO-d₆, Chloroform-d).

  • 1H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Key signals to observe include:

    • The oxime proton (-NOH), which is typically a broad singlet and its chemical shift is sensitive to solvent and hydrogen bonding.

    • The protons on the carbons adjacent to the C=N bond, which will have distinct chemical shifts and coupling patterns for different tautomers and E/Z isomers.

  • 13C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shift of the C=N carbon is particularly diagnostic and will differ significantly from the corresponding carbon in any nitroso or nitrone tautomers.[1][11]

  • 2D NMR Spectroscopy: Perform 2D NMR experiments such as HSQC and HMBC to unambiguously assign proton and carbon signals for the observed species.

  • Variable Temperature (VT) NMR: Conduct NMR experiments at different temperatures to study the dynamics of the tautomeric equilibrium. Changes in the relative integrals of signals corresponding to different tautomers can be used to determine thermodynamic parameters (ΔH°, ΔS°).

Data Presentation: Expected NMR Chemical Shifts

Tautomer/IsomerKey ¹H Signals (ppm)Key ¹³C Signals (ppm)
(E)-Oxime-NOH (broad s), CH₂(OH)C=N, CH₂(OH)
(Z)-Oxime-NOH (broad s), CH₂(OH)C=N, CH₂(OH)
NitrosoCH(NO)C=O, CH(NO)
Nitrone=CH₂, CH₂(OH)C=N⁺-O⁻, =CH₂, CH₂(OH)
Note: The exact chemical shifts will be dependent on the solvent and need to be determined experimentally.
UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to detect the presence of different chromophores associated with different tautomers.

Protocol 3: UV-Vis Spectroscopic Analysis

  • Sample Preparation: Prepare dilute solutions of DHAO in various solvents of different polarities and pH values.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis: The C=N chromophore of the oxime and the N=O chromophore of the nitroso tautomer will have distinct λ_max values. Changes in the absorption spectra with solvent polarity or pH can indicate shifts in the tautomeric equilibrium.

Computational Chemistry: In Silico Insights

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[5][8][12]

Protocol 4: DFT Calculations of DHAO Tautomers

  • Structure Generation: Build the 3D structures of all plausible tautomers and E/Z isomers of DHAO.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each structure using a suitable level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). This will provide the relative energies and thermodynamic properties of the tautomers in the gas phase.

  • Solvent Effects: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM, SMD) to predict the relative stabilities in solution.

  • NMR Chemical Shift Prediction: Calculate the NMR chemical shifts for the optimized structures using the GIAO method. These predicted shifts can be compared with experimental data to aid in the assignment of signals to specific tautomers.[13][14]

Workflow for Integrated Analysis

Workflow cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_analysis Data Synthesis & Interpretation Synthesis Synthesis of DHAO Purification Recrystallization Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D, VT) Purification->NMR UVVis UV-Vis Spectroscopy Purification->UVVis DFT DFT Calculations (Geometries, Energies) Purification->DFT NMR_Calc NMR Shift Prediction NMR->NMR_Calc Comparison Interpretation Tautomer Identification & Quantification NMR->Interpretation UVVis->DFT Comparison UVVis->Interpretation DFT->NMR_Calc NMR_Calc->Interpretation

Caption: Integrated workflow for tautomer analysis.

Conclusion and Future Directions

The tautomeric nature of 1,3-dihydroxyacetone oxime is a critical aspect of its chemistry that has profound implications for its application in drug discovery and materials science. While the oxime form is anticipated to be the most stable, the potential for nitroso and nitrone tautomers to exist in equilibrium, particularly as reactive intermediates, cannot be overlooked. The hydroxyl groups of the dihydroxyacetone moiety may play a crucial role in modulating this equilibrium through intramolecular interactions.

The experimental and computational protocols detailed in this guide provide a robust framework for a comprehensive investigation into the tautomeric landscape of DHAO. By systematically applying these methodologies, researchers can elucidate the structural dynamics of this molecule, enabling a more rational approach to its use in the design of novel therapeutics and other advanced materials. Future work should focus on the isolation or trapping of less stable tautomers to definitively characterize their reactivity and biological activity.

References

  • Dikshit, P. K., et al. (2017). 1,3-Dihydroxyacetone (DHA) is a commercially important chemical and is widely used in cosmetics, pharmaceutical, and food industries.
  • DAICEL CORPORATION; OSAKA UNIVERSITY; KANEDA, KIYOTOMI; M
  • CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s.
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  • Demaison, J., et al. (2008). Molecular structure and conformational composition of 1,3-dihydroxyacetone studied by combined analysis of gas-phase electron diffraction data, rotational constants, and results of theoretical calculations. Ideal gas thermodynamic properties of 1,3-dihydroxyacetone. The Journal of Physical Chemistry A, 112(47), 12046–12056. [Link]

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  • Janeczko, M., et al. (2025). Development of a novel family of antifungal agents based on a quinone methide oxime framework.
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The Unsung Virtuoso: 1,3-Dihydroxyacetone Oxime as a Pivotal Intermediate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate tapestry of organic synthesis, certain molecules, while not always in the limelight, play a crucial role as versatile intermediates, unlocking pathways to complex and valuable compounds. 1,3-Dihydroxyacetone oxime is one such unsung hero. Derived from the simple, bio-renewable triose 1,3-dihydroxyacetone (DHA), this oxime serves as a potent precursor in the construction of key heterocyclic scaffolds, particularly substituted pyrazines and imidazoles, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth exploration of the synthesis, properties, and strategic applications of 1,3-dihydroxyacetone oxime, offering both foundational knowledge and actionable protocols for the modern researcher.

The Genesis of a Versatile Intermediate: Synthesis of 1,3-Dihydroxyacetone Oxime

The journey to harnessing the synthetic potential of 1,3-dihydroxyacetone oxime begins with its precursor, 1,3-dihydroxyacetone (DHA). DHA is a commercially significant chemical, widely utilized in the cosmetics industry and as a building block for fine chemicals.[1] It is primarily produced on an industrial scale through the microbial fermentation of glycerol by organisms such as Gluconobacter oxydans.[1] Chemical synthesis routes, including the oxidation of glycerol, also exist.[2]

The conversion of 1,3-dihydroxyacetone to its oxime is a standard nucleophilic addition-elimination reaction at the carbonyl group. While specific literature detailing the synthesis of 1,3-dihydroxyacetone oxime is not abundant, the general principle involves the reaction of the ketone with hydroxylamine or one of its salts.

Conceptual Synthesis Pathway

The reaction proceeds via the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 1,3-dihydroxyacetone. This is followed by proton transfer and subsequent dehydration to yield the oxime. The reaction is typically catalyzed by acid or base.

G DHA 1,3-Dihydroxyacetone Intermediate Hemiaminal Intermediate DHA->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Intermediate Oxime 1,3-Dihydroxyacetone Oxime Intermediate->Oxime - H2O Water H2O

Figure 1: Conceptual pathway for the synthesis of 1,3-dihydroxyacetone oxime.

General Laboratory Protocol for Oximation

The following is a generalized, self-validating protocol for the synthesis of an oxime from a ketone, adaptable for the preparation of 1,3-dihydroxyacetone oxime.

Materials:

  • 1,3-Dihydroxyacetone (dimer or monomer)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • A suitable base (e.g., sodium acetate, sodium hydroxide, or an organic base like pyridine)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolution: Dissolve 1,3-dihydroxyacetone in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar. If using the dimeric form of DHA, gentle heating may be required to facilitate its conversion to the monomeric form.[3]

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride and an equimolar amount of the base in the same solvent. The base is crucial to liberate the free hydroxylamine from its salt.

  • Reaction: Slowly add the hydroxylamine solution to the 1,3-dihydroxyacetone solution with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system to yield pure 1,3-dihydroxyacetone oxime.

Physicochemical Properties and Characterization

1,3-Dihydroxyacetone oxime is a white to light yellow crystalline powder.[4] Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 37110-18-2[4]
Molecular Formula C₃H₇NO₃[4]
Molecular Weight 105.09 g/mol [4]
Appearance White to light yellow powder/crystal[4]
Storage Temperature Refrigerator[4]

Due to the limited availability of published spectroscopic data for 1,3-dihydroxyacetone oxime, characterization would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the hydroxymethyl groups and the C=N-OH functionality.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorptions for the O-H, C-H, C=N, and N-O bonds.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound.

The Role of 1,3-Dihydroxyacetone Oxime in Heterocyclic Synthesis

The true value of 1,3-dihydroxyacetone oxime lies in its ability to serve as a versatile C3 synthon for the construction of various heterocyclic rings. Its bifunctional nature, possessing both nucleophilic (oxime nitrogen and hydroxyl groups) and electrophilic (the carbon of the C=N bond) character, allows for a range of cyclization strategies.

Synthesis of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing aromatic heterocycles that are prevalent in many biologically active compounds and are also important flavor and fragrance components. The classical synthesis of pyrazines often involves the self-condensation of α-amino ketones or the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine. 1,3-Dihydroxyacetone can be considered a masked α-dicarbonyl precursor, and its reaction with a nitrogen source like ammonia can lead to the formation of substituted pyrazines.

While the direct use of pre-formed 1,3-dihydroxyacetone oxime for pyrazine synthesis is not extensively documented, the reaction of α-hydroxy ketones with ammonia provides a strong precedent for its potential role as an in-situ generated intermediate.[5] The reaction of 1,3-dihydroxyacetone with ammonia likely proceeds through the formation of an α-amino ketone, which then dimerizes and cyclizes to form a dihydropyrazine, followed by oxidation to the aromatic pyrazine. The hydroxyl groups of DHA would ultimately be retained in the final product, leading to bis(hydroxymethyl)pyrazines.

G DHA 2x 1,3-Dihydroxyacetone AminoKetone α-Amino Ketone Intermediate DHA->AminoKetone + NH3 Ammonia 2x Ammonia Ammonia->AminoKetone Dihydropyrazine Dihydropyrazine Intermediate AminoKetone->Dihydropyrazine Dimerization & Cyclization Pyrazine 2,5-Bis(hydroxymethyl)pyrazine Dihydropyrazine->Pyrazine Oxidation

Figure 2: Plausible reaction pathway for the formation of 2,5-bis(hydroxymethyl)pyrazine from 1,3-dihydroxyacetone and ammonia.

Synthesis of Hydroxymethyl-Substituted Imidazoles

The imidazole ring is a cornerstone of many pharmaceuticals, including antifungals, antihistamines, and antihypertensives. The synthesis of substituted imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (the Radziszewski synthesis). As a masked 1,2-dicarbonyl equivalent, 1,3-dihydroxyacetone is a valuable precursor for hydroxymethyl-substituted imidazoles.

A patented process describes the preparation of 1-substituted 2-mercapto-5-hydroxymethylimidazoles by reacting the 1,3-dihydroxyacetone dimer with an amine acid addition salt and a thiocyanate.[6] This reaction highlights the utility of the C3 backbone of DHA in forming the imidazole core, with the hydroxyl groups being retained as a hydroxymethyl substituent.

Experimental Protocol: Synthesis of 1-Substituted 2-Mercapto-5-hydroxymethylimidazole (Adapted from US Patent 6,630,593 B1) [6]

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Amine acid addition salt (e.g., methylamine hydrochloride)

  • Thiocyanate salt (e.g., potassium thiocyanate)

  • Acid catalyst (e.g., hydrochloric acid)

  • Lower alcohol solvent (e.g., methanol)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine the 1,3-dihydroxyacetone dimer, the amine acid addition salt, and the thiocyanate salt in the lower alcohol solvent.

  • Acidification: Add the acid catalyst to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction, as monitored by TLC or other appropriate analytical methods.

  • Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to remove any insoluble by-products, followed by concentration of the filtrate and purification of the crude product by recrystallization or chromatography.

This process demonstrates a practical application of a DHA-derived intermediate in the synthesis of a functionalized imidazole, a key step towards various pharmaceutical agents.

1,3-Dihydroxyacetone Oxime as a Precursor for Amines

Beyond its role in heterocyclic synthesis, 1,3-dihydroxyacetone oxime is a valuable intermediate for the preparation of 2-amino-1,3-propanediol (serinol), a chiral building block used in the synthesis of pharmaceuticals and other fine chemicals. A patented process describes the catalytic hydrogenation of 1,3-dihydroxyacetone oxime to yield 2-amino-1,3-propanediol.[6]

Experimental Protocol: Catalytic Hydrogenation of 1,3-Dihydroxyacetone Oxime (Adapted from US Patent 5,922,917 A) [6]

Materials:

  • 1,3-Dihydroxyacetone oxime

  • Rhodium on alumina catalyst (5%)

  • Methanol

  • High-pressure autoclave

Procedure:

  • Reactor Charging: In an autoclave equipped with mechanical stirring, charge 1,3-dihydroxyacetone oxime, methanol, and the rhodium on alumina catalyst.

  • Inerting: Purge the autoclave with an inert gas to remove air.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., to 70 bar) and heat the reaction mixture (e.g., to 70°C) with continuous stirring.

  • Reaction Monitoring: Maintain the reaction under these conditions until the uptake of hydrogen ceases, indicating the completion of the reaction.

  • Work-up: After cooling and depressurizing the reactor, filter the reaction mixture to remove the catalyst. The solvent is then evaporated under reduced pressure to yield the crude 2-amino-1,3-propanediol.

This transformation showcases the utility of the oxime functionality as a masked amine, which can be revealed through reduction.

Conclusion and Future Perspectives

1,3-Dihydroxyacetone oxime, while not a widely studied compound in its own right, emerges as a chemical intermediate of significant potential. Its straightforward synthesis from a renewable feedstock, coupled with its inherent bifunctionality, makes it an attractive building block for the construction of valuable heterocyclic systems and functionalized amines. The examples provided herein for the synthesis of pyrazines, imidazoles, and serinol derivatives underscore the latent synthetic power of this molecule.

For researchers in drug discovery and process development, a deeper investigation into the reactivity of 1,3-dihydroxyacetone oxime could unveil novel and efficient synthetic routes to complex molecular architectures. Further exploration of its cyclization chemistry, the development of stereoselective transformations of its derivatives, and its application in the synthesis of novel materials are all promising avenues for future research. As the chemical industry continues to pivot towards more sustainable and bio-based feedstocks, the humble 1,3-dihydroxyacetone oxime is poised to play an increasingly important role as a versatile and valuable chemical intermediate.

References

  • Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy. National Institutes of Health. [Link] Accessed on 2024-02-02.

  • Synthesis of 2-Hydroxymethyl-1H-imidazoles from 1,3-Dihydro- imidazole-2-thiones. ResearchGate. [Link] Accessed on 2024-02-02.

  • Synthesis of substituted pyrazines from N-allyl malonamides. Royal Society of Chemistry. [Link] Accessed on 2024-02-02.

  • Synthesis of trisubstituted imidazole via the reaction of α-hydroxy ketone, aldehydes and ammonium acetate catalyzed by SBSSA at 130 ℃ under solvent-free conditions. ResearchGate. [Link] Accessed on 2024-02-02.

  • Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. National Institutes of Health. [Link] Accessed on 2024-02-02.

  • Dihydroxyacetone. Wikipedia. [Link] Accessed on 2024-02-02.

  • 1,3-Dihydroxypropan-2-one (DHA) synthesis from Glycerol for pharmaceutical applications. [Link] Accessed on 2024-02-02.

  • Process for the production of 1,3-dichloroacetone oxime and its acetate derivative.
  • Process for preparing a 1-substituted 5-hydroxymethyl imidazole.
  • Process for the preparation of 2-amino-1,3-propanediol.
  • Methods of selectively forming substituted pyrazines.

Sources

Discovery and History of 1,3-Dihydroxyacetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Dihydroxyacetone Oxime (DHA-Oxime) represents a critical yet often understated junction in organic synthesis. While its parent compound, 1,3-dihydroxyacetone (DHA), is ubiquitous in the cosmetic industry (as the active agent in sunless tanning), the oxime derivative serves as a high-value gateway to amino-alcohol chemistry.

Historically rooted in the foundational German chemistry of the late 19th century, DHA-Oxime has evolved from a laboratory curiosity to a pivotal industrial intermediate. Its primary significance lies in its reduction to Serinol (2-amino-1,3-propanediol) , the essential backbone for Iopamidol , a non-ionic X-ray contrast agent used globally in medical imaging. Recent research has further expanded its utility into bioinorganic chemistry, where its N,O-chelating properties are exploited to create non-classical Platinum(II) antitumor complexes.

Historical Genesis: The Piloty Era

  • The Discovery: Piloty was investigating the reactivity of small ketoses. By reacting 1,3-dihydroxyacetone with hydroxylamine, he successfully isolated the oxime.

  • The First Reduction: Crucially, Piloty did not stop at the oxime. He performed a reduction using sodium amalgam (Na/Hg) in the presence of aluminum sulfate. This reaction yielded 2-amino-1,3-propanediol , which he named Serinol due to its structural analogy to the amino acid serine.

  • Significance: This work established the C3-aminodiol motif, which would lie dormant for decades until the rise of modern medical imaging necessitated safe, water-soluble contrast media.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

DHA-Oxime is a small, polar molecule characterized by high water solubility and a distinct melting point. Its stability is pH-dependent; while stable in neutral conditions, it can hydrolyze back to the ketone in strong acids or degrade in strong bases.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 1,3-dihydroxypropan-2-one oximeAlso: 2-oximino-1,3-propanediol
CAS Number 37110-18-2 Distinct from DHA (96-26-4)
Molecular Formula C₃H₇NO₃MW: 105.09 g/mol
Appearance White to pale yellow crystalline solidHygroscopic
Melting Point 84°CSharp transition indicates high purity
Solubility High in H₂O, MeOH, EtOHPoor in non-polar solvents (Hexane, Toluene)
pKa ~11.4Weakly acidic oxime proton
Storage 2–8°C, Inert AtmospherePrevent hydrolysis/oxidation

Synthetic Architecture: Technical Protocol

As a Senior Scientist, I emphasize that the synthesis of DHA-Oxime is deceptively simple. While the reaction kinetics are fast, the challenge lies in isolation . The product's high water solubility makes extraction with organic solvents inefficient. The following protocol utilizes a precipitation method to maximize yield and purity.

Protocol: Aqueous Synthesis of 1,3-Dihydroxyacetone Oxime

Reaction Logic: The carbonyl group of DHA undergoes nucleophilic attack by hydroxylamine. We use Hydroxylamine Hydrochloride (NH₂OH·HCl) for stability, requiring a base (NaHCO₃) to liberate the free nucleophile in situ.

Reagents:

  • 1,3-Dihydroxyacetone (DHA) dimer: 18.0 g (0.10 mol monomer eq)

  • Hydroxylamine Hydrochloride: 7.64 g (0.11 mol, 1.1 eq)

  • Sodium Bicarbonate (NaHCO₃): 9.24 g (0.11 mol)

  • Solvent: Deionized Water (50 mL)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 7.64 g of Hydroxylamine HCl in 20 mL of water.

  • Neutralization: Slowly add the NaHCO₃ in small portions. Caution: Vigorous CO₂ evolution will occur. Stir until effervescence ceases and the solution is clear.

  • Addition: Dissolve the DHA dimer in 30 mL of water (mild heating to 40°C may speed up monomerization). Add this solution dropwise to the hydroxylamine mixture at room temperature.

  • Reaction: Stir the mixture at ambient temperature (25°C) for 2–4 hours. Monitor by TLC (Eluent: EtOAc/MeOH 9:1) or HPLC. The spot for DHA will disappear.

  • Isolation (The Critical Step):

    • Do not extract. Instead, remove water via rotary evaporation under reduced pressure (keep bath < 45°C) to obtain a semi-solid residue.

    • Trituration: Add 100 mL of absolute Ethanol or Isopropanol to the residue. The inorganic salt (NaCl) will remain undissolved, while the Oxime dissolves.

    • Filtration: Filter off the NaCl solid.

    • Crystallization: Concentrate the filtrate to ~20 mL and cool to 0°C. Add diethyl ether dropwise to induce crystallization.

  • Yield: Filter the white crystals and dry under vacuum. Typical yield: 85–92%.

Industrial & Clinical Significance

The true value of DHA-Oxime is realized in its downstream applications. It acts as the "molecular hinge" connecting simple biomass-derived sugars (glycerol/DHA) to complex pharmaceutical agents.

The Serinol-Iopamidol Pathway

The reduction of DHA-Oxime to Serinol is the industry-standard route. Serinol is then acylated to form Iopamidol , a non-ionic contrast agent that revolutionized radiology by reducing patient toxicity compared to ionic predecessors.

Serinol_Pathway DHA 1,3-Dihydroxyacetone (Biomass Derived) Oxime 1,3-Dihydroxyacetone Oxime DHA->Oxime + NH2OH (Condensation) Serinol Serinol (2-amino-1,3-propanediol) Oxime->Serinol + H2 / Rh-Al2O3 (Cat. Hydrogenation) Iopamidol Iopamidol (X-Ray Contrast Agent) Serinol->Iopamidol + Isophthalic Acid deriv. (Acylation)

Figure 1: The industrial pathway transforming DHA into the blockbuster diagnostic drug Iopamidol via the Oxime intermediate.

Emerging Research: Platinum(II) Antitumor Complexes

Beyond its role as an intermediate, the intact DHA-Oxime molecule is gaining traction as a ligand in bioinorganic chemistry.

  • Mechanism: The oxime nitrogen and the adjacent hydroxyl oxygen form a stable 5-membered chelate ring with Platinum(II).

  • Significance: These "non-classical" complexes (e.g., [Pt(diam)(DHA-oxime)]) exhibit cytotoxicity against cisplatin-resistant cancer lines (SW480, A549).

  • Advantage: The hydrophilic nature of the DHA backbone improves the water solubility of the resulting metal complex, a common hurdle in platinum drug design.

Platinum_Chelation Pt Pt(II) N_oxime N (Oxime) Pt->N_oxime O_hydroxyl O (Hydroxyl) Pt->O_hydroxyl Amine1 NH3 Pt->Amine1 Amine2 NH3 Pt->Amine2 C_backbone C-C Backbone N_oxime->C_backbone O_hydroxyl->C_backbone

Figure 2: Schematic representation of the N,O-chelation mode of DHA-Oxime to a Platinum(II) center, forming a cytotoxic pharmacophore.

References

  • Piloty, O., & Ruff, O. (1897). "Ueber einige Aminoalkohole der Fettreihe" (On some amino alcohols of the aliphatic series). Berichte der Deutschen Chemischen Gesellschaft, 30(2), 2057-2068.[1]

  • Felder, E., et al. (1999). "Process for the preparation of 2-amino-1,3-propanediol". U.S. Patent 5,922,917. Washington, DC: U.S. Patent and Trademark Office.

  • Scaffidi-Domianello, Y. Y., et al. (2011).[2] "Synthesis, Characterization, and Cytotoxic Activity of Novel Potentially pH-Sensitive Nonclassical Platinum(II) Complexes Featuring 1,3-Dihydroxyacetone Oxime Ligands". Inorganic Chemistry, 50(21), 10673–10681.

  • Nardi, A., et al. (2000). "Industrial synthesis of serinol". Speciality Chemicals Magazine, 20, 24-26.
  • Merck Index . "1,3-Dihydroxyacetone Oxime". Monograph Number 3178 (approx). (Verified via CAS 37110-18-2).[3][4]

Sources

Methodological & Application

Synthesis of 1,3-Dihydroxyacetone Oxime: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of 1,3-dihydroxyacetone oxime, a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the synthetic pathway, including the underlying chemical principles and practical considerations for successful execution.

Introduction

1,3-Dihydroxyacetone oxime (C₃H₇NO₃, MW: 105.09 g/mol ) is a derivative of 1,3-dihydroxyacetone (DHA), the simplest ketose.[1][2] While DHA is widely recognized for its use in sunless tanning products and as a precursor in various chemical syntheses, its oxime derivative serves as a crucial intermediate in the preparation of more complex molecules, such as 2-amino-1,3-propanediol, through catalytic hydrogenation.[3][4] This protocol outlines a two-step process: the synthesis of the precursor, 1,3-dihydroxyacetone, from glycerol, followed by its conversion to the corresponding oxime.

The synthesis of DHA can be achieved through various methods, including microbial fermentation and chemical oxidation of glycerol.[5][6][7][8] For laboratory-scale preparations, the mild oxidation of glycerol offers a straightforward approach.[8] Subsequently, the oximation of the resulting DHA is accomplished by reacting it with a hydroxylamine salt in a suitable solvent system. This step is a classic condensation reaction between a ketone and hydroxylamine.

This guide provides a robust, self-validating protocol with in-depth explanations of the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Part 1: Synthesis of 1,3-Dihydroxyacetone (DHA) from Glycerol

This part of the protocol details the preparation of the starting material, 1,3-dihydroxyacetone, via the mild oxidation of glycerol. This method is selected for its relative simplicity and high yield potential at a laboratory scale.[8]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
GlycerolC₃H₈O₃92.09≥99.5%Sigma-Aldrich
Hydrogen PeroxideH₂O₂34.0130% (w/w) in H₂OFisher Scientific
Ferrous Sulfate HeptahydrateFeSO₄·7H₂O278.01≥99%Acros Organics
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR
Anhydrous Sodium SulfateNa₂SO₄142.04GranularJ.T. Baker
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 9.21 g (0.1 mol) of glycerol in 100 mL of deionized water.

  • Catalyst Addition: To the glycerol solution, add 0.278 g (1 mmol) of ferrous sulfate heptahydrate. Stir the mixture until the catalyst is completely dissolved. The presence of the ferrous salt is crucial for catalyzing the oxidation of glycerol by hydrogen peroxide.[8]

  • Oxidant Addition: Cool the reaction mixture to 10-15 °C using an ice bath. Slowly add 11.3 mL (0.1 mol) of 30% hydrogen peroxide solution dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature below 20 °C throughout the addition to control the exothermic reaction and prevent over-oxidation.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:methanol (9:1).

  • Work-up and Extraction: Once the reaction is complete, quench any remaining hydrogen peroxide by the careful addition of a small amount of sodium bisulfite solution until a negative test with peroxide test strips is obtained. Saturate the aqueous solution with sodium chloride to facilitate the extraction of the polar DHA. Extract the mixture with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1,3-dihydroxyacetone as a white crystalline powder or a viscous syrup.[8] The product is often obtained as a dimer which slowly converts to the monomer in solution.[8]

Part 2: Synthesis of 1,3-Dihydroxyacetone Oxime

This section describes the conversion of the synthesized 1,3-dihydroxyacetone to its oxime derivative. The procedure is adapted from general methods for the oximation of ketones.[9][10]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )PuritySupplier
1,3-DihydroxyacetoneC₃H₆O₃90.08As synthesized-
Hydroxylamine HydrochlorideNH₂OH·HCl69.49≥98%Sigma-Aldrich
Sodium AcetateCH₃COONa82.03Anhydrous, ≥99%Fisher Scientific
EthanolC₂H₅OH46.0795%VWR
Deionized WaterH₂O18.02--
Experimental Protocol
  • Reactant Solution: In a 100 mL round-bottom flask, dissolve 4.50 g (0.05 mol) of the crude 1,3-dihydroxyacetone in 30 mL of 95% ethanol.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of 3.82 g (0.055 mol) of hydroxylamine hydrochloride and 4.51 g (0.055 mol) of sodium acetate in 20 mL of deionized water. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.

  • Reaction Mixture: Add the hydroxylamine solution to the solution of 1,3-dihydroxyacetone. Stir the resulting mixture at room temperature.

  • Reaction Monitoring and Completion: The reaction is typically complete within 2-4 hours. Monitor the reaction by TLC. The oxime is generally more polar than the starting ketone.

  • Product Isolation: After the reaction is complete, remove the ethanol under reduced pressure. The resulting aqueous solution may be cooled in an ice bath to induce crystallization of the 1,3-dihydroxyacetone oxime.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold water. The crude product can be recrystallized from a mixture of ethanol and water to yield pure 1,3-dihydroxyacetone oxime as a white solid.[2]

Experimental Workflow and Reaction Scheme

The overall synthetic process can be visualized as a two-step sequence.

SynthesisWorkflow Glycerol Glycerol Reagents1 H₂O₂, FeSO₄ Glycerol->Reagents1 DHA 1,3-Dihydroxyacetone Reagents2 NH₂OH·HCl, NaOAc DHA->Reagents2 Oxime 1,3-Dihydroxyacetone Oxime Reagents1->DHA Oxidation Reagents2->Oxime Oximation ReactionScheme cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Oximation Glycerol Glycerol (HOCH₂(CHOH)CH₂OH) DHA 1,3-Dihydroxyacetone (HOCH₂C(O)CH₂OH) Glycerol->DHA H₂O₂ / FeSO₄ DHA2 1,3-Dihydroxyacetone (HOCH₂C(O)CH₂OH) Oxime 1,3-Dihydroxyacetone Oxime (HOCH₂C(NOH)CH₂OH) DHA2->Oxime NH₂OH·HCl / NaOAc

Caption: Chemical reaction scheme for the two-step synthesis.

Characterization and Expected Results

The final product, 1,3-dihydroxyacetone oxime, is a white solid with a melting point of approximately 84 °C. [2]The purity can be assessed by gas chromatography (GC) after derivatization or by nuclear magnetic resonance (NMR) spectroscopy. The expected molecular formula is C₃H₇NO₃, with a molecular weight of 105.09 g/mol . [2][11]

Safety and Handling

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Dichloromethane: Volatile and a suspected carcinogen. Use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.

  • Hydroxylamine Hydrochloride: Corrosive and can cause skin irritation. Handle with care.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CN107141208A - The preparation method of 1,3 dihydroxyacetone (DHA)s - Google Patents.
  • Efficient 1,3-dihydroxyacetone biosynthesis in Gluconobacter oxydans using metabolic engineering and a fed-batch strategy - NIH. Available at: [Link]

  • What is the mechanism of Dihydroxyacetone? - Patsnap Synapse. Available at: [Link]

  • Solvent- and Wavelength-Dependent Photochemistry of 1,3-Dihydroxyacetone Studied by TREPR: Implications for Commercial Sunless Tanning Lotions | Request PDF - ResearchGate. Available at: [Link]

  • US4128580A - Process for the production of 1,3-dichloroacetone oxime and its acetate derivative - Google Patents.
  • 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates - Canadian Science Publishing. Available at: [Link]

  • Dihydroxyacetone - Wikipedia. Available at: [Link]

  • Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone - PMC - PubMed Central. Available at: [Link]

  • US5922917A - Process for the preparation of 2-amino-1,3-propanediol - Google Patents.
  • Synthesis of 1,3-dihydroxyacetone via heterogeneous base-free formaldehyde condensation - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • EP0245976A1 - Process for the isolation of dihydroxyacetone - Google Patents.
  • Dihydroxyacetone: A User Guide for a Challenging Bio-Based Synthon - MDPI. Available at: [Link]

  • Dihydroxyacetone oxim | C3H7NO3 | CID 88314691 - PubChem - NIH. Available at: [Link]

Sources

GC-MS analysis of trimethylsilylated 1,3-Dihydroxyacetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the quantification and structural characterization of 1,3-Dihydroxyacetone (DHA) using Gas Chromatography-Mass Spectrometry (GC-MS). DHA, a critical ketotriose intermediate in carbohydrate metabolism and the active agent in sunless tanning formulations, presents unique analytical challenges due to its thermal instability and tendency to form non-volatile dimers in solution.

This protocol utilizes a two-step derivatization strategy :

  • Oximation: Stabilizes the carbonyl moiety and disrupts dimer equilibrium using Hydroxylamine.

  • Silylation: Volatilizes hydroxyl groups using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

The resulting Tri-TMS-DHA-Oxime derivative (


 Da) offers superior chromatographic peak shape and distinct mass spectral fragmentation, enabling precise quantification down to trace levels.

Chemical Principles & Reaction Mechanism

The Challenge: Dimerization & Lability

In aqueous or crystalline states, DHA exists in an equilibrium between its monomeric ketone form and a dimeric hemiketal form. Direct GC injection leads to thermal degradation and erratic peak splitting.

  • Solution: Oximation "locks" the carbonyl group into a stable oxime (

    
    ), shifting the equilibrium entirely to the monomeric form.
    
Derivatization Pathway

The reaction proceeds in two distinct stages. Note that unlike asymmetric ketones, DHA is symmetrical (


); therefore, the resulting oxime does not exhibit chromatographically separable syn/anti (E/Z) isomerism, typically resulting in a single, sharp peak.
  • Oximation:

    
    
    
  • Trimethylsilylation: The oxime hydroxyl and the two aliphatic hydroxyls are silylated.

    
    
    
Reaction Workflow Diagram

DHA_Analysis_Workflow DHA DHA (Monomer/Dimer Mix) Oxime_Step Step 1: Oximation (NH2OH·HCl / Pyridine) 60°C, 30 min DHA->Oxime_Step Stabilization Intermediate DHA-Oxime (Stable Intermediate) Oxime_Step->Intermediate Silyl_Step Step 2: Silylation (MSTFA + 1% TMCS) 60°C, 30 min Intermediate->Silyl_Step Volatilization Derivative Tri-TMS-DHA-Oxime (MW: 321 Da) Silyl_Step->Derivative GCMS GC-MS Analysis (EI Source) Derivative->GCMS Injection

Figure 1: Step-by-step derivatization workflow for 1,3-Dihydroxyacetone.

Experimental Protocol

Reagents & Standards
  • Analyte: 1,3-Dihydroxyacetone dimer (Sigma-Aldrich, >97%).

  • Oximation Reagent: Hydroxylamine hydrochloride (

    
    ), 20 mg/mL in anhydrous Pyridine.
    
  • Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) catalyst.

  • Internal Standard (IS): Phenyl-

    
    -D-glucopyranoside or Myristic acid-d27 (optional, for quantification).
    
Sample Preparation Procedure
  • Extraction/Solubilization: Weigh 1-5 mg of sample into a GC vial. Dissolve in 500

    
    L of Pyridine.
    
    • Note: If analyzing biological fluids, lyophilize the sample first to remove water, which hydrolyzes TMS reagents.

  • Oximation (Step 1): Add 100

    
    L of the Hydroxylamine/Pyridine reagent. Cap tightly and vortex.
    
    • Incubate: Heat at 60°C for 30 minutes . This ensures complete conversion of dimers to the oxime monomer.

  • Silylation (Step 2): Add 100

    
    L of MSTFA + 1% TMCS.
    
    • Incubate: Heat at 60°C for 30 minutes .

    • Visual Check: The solution should be clear. Turbidity indicates moisture contamination.

  • Final Dilution: Allow to cool. Dilute 1:10 with anhydrous hexane or ethyl acetate if the concentration is too high for the detector. Transfer to an autosampler vial.

GC-MS Instrument Conditions
ParameterSettingRationale
Column DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum and separation.
Inlet Splitless (1 min) or Split 1:10; 250°CHigh temp ensures rapid volatilization of high-MW derivatives.
Oven Program 70°C (hold 2 min)

10°C/min

300°C (hold 5 min)
Slow ramp separates reagents from the early-eluting DHA derivative.
Transfer Line 280°CPrevents condensation of silylated byproducts.
Ion Source EI (70 eV), 230°CStandard ionization energy for reproducible fragmentation.
Mass Range m/z 50 - 550Covers the molecular ion (321) and lower fragments.

Results & Discussion

Chromatographic Characteristics

Unlike glucose or fructose oximes which produce doublets (syn/anti), Tri-TMS-DHA-Oxime typically elutes as a single symmetrical peak .

  • Retention Index (RI): Approx. 1350–1450 (on DB-5MS), eluting before most monosaccharides.

Mass Spectral Interpretation

The Electron Ionization (EI) spectrum provides a definitive fingerprint. The molecule (


) has a Molecular Weight of 321.16 Da .

Table 1: Diagnostic Ions for Tri-TMS-DHA-Oxime

m/z (Mass-to-Charge)Identity/FragmentSignificance
321

Molecular Ion . Often weak intensity but diagnostic.
306

Loss of Methyl (

). Very common in TMS derivatives.
218

Loss of

. Cleavage of the side chain.
147

Pentamethyldisiloxane . Rearrangement ion typical of poly-silylated species.
73

TMS Group . Base peak or very high intensity.
Fragmentation Pathway Diagram

Fragmentation_Pathway M_Ion Molecular Ion [M]+ m/z 321 M_Minus_15 [M - CH3]+ m/z 306 M_Ion->M_Minus_15 - Methyl Radical (15) M_Minus_103 [M - CH2OTMS]+ m/z 218 M_Ion->M_Minus_103 - CH2OTMS (103) (Alpha Cleavage) TMS_Ion [Si(CH3)3]+ m/z 73 M_Ion->TMS_Ion Direct Cleavage

Figure 2: Primary fragmentation pathways for Tri-TMS-DHA-Oxime in EI-MS.

Troubleshooting & Critical Control Points

  • Moisture Sensitivity: TMS reagents react aggressively with water. If the sample contains >1% water, the reagents will hydrolyze, forming hexamethyldisiloxane (HMDSO) and degrading the analyte.

    • Corrective Action: Use anhydrous pyridine and store MSTFA in a desiccator.

  • Incomplete Derivatization: If a peak appears at m/z 249 (Di-TMS), the reaction was incomplete.

    • Corrective Action: Increase reaction time or temperature (up to 70°C). Ensure excess reagent is used.

  • Peak Tailing: Active sites in the GC liner can adsorb the oxime.

    • Corrective Action: Use deactivated glass wool liners and trim the column regularly.

References

  • Furuhashi, T., et al. (2015).[1] "Fragmentation patterns of methyloxime-trimethylsilyl derivatives of constitutive mono- and disaccharide isomers analyzed by gas chromatography/field ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectra of 1,3-Dihydroxyacetone derivatives." NIST Chemistry WebBook. Link

  • Halket, J. M., & Zaikin, V. G. (2003). "Derivatization in mass spectrometry—1. Silylation." European Journal of Mass Spectrometry. Link

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Troubleshooting & Optimization

Technical Support Center: 1,3-Dihydroxyacetone Oxime (DHA-Oxime) Purification

[1]

Executive Summary: The "Deceptive Simplicity"

1,3-Dihydroxyacetone oxime (CAS: 37110-18-2 ) presents a unique purification paradox. Structurally simple, it combines the reactivity of an oxime with the extreme hydrophilicity of a polyol.[1] Unlike lipophilic oximes that partition easily into organic solvents, DHA-oxime "loves" water, leading to significant yield losses during standard extraction.[1] Furthermore, its thermal sensitivity (melting point ~84°C with decomposition risk) precludes aggressive heating.[1]

This guide provides field-proven protocols to navigate the Aqueous Trap —the tendency of this molecule to remain in the aqueous reaction phase—and ensures the isolation of high-purity crystalline product.[1]

Critical Physical Properties

Before beginning purification, verify your target parameters.[1]

PropertyValueImplication for Purification
CAS Number 37110-18-2Confirm identity; distinct from DHA (96-26-4).[1]
Molecular Weight 105.09 g/mol Low MW contributes to volatility and solubility.[1]
Melting Point 84°C (Solid)Do not overheat. Product may oil out or decompose above 60°C.
Solubility (Water) Very HighStandard extraction (e.g., 3x DCM wash) will fail.
Solubility (Organic) Moderate (EtOH, Acetone, EtOAc)Requires polar aprotic solvents for effective extraction.[1]
Stability Heat SensitiveStore at 2–8°C. Avoid acidic environments (hydrolysis risk).[1]

Module 1: The "Aqueous Trap" & Isolation Workflows

The primary failure mode in DHA-oxime synthesis is the inability to recover the product from the aqueous reaction mixture (typically hydroxylamine HCl + Base + DHA).[1]

Workflow Diagram: Isolation Pathways

DHA_Oxime_IsolationStartCrude Aqueous Reaction Mixture(DHA + NH2OH·HCl + Base)NeutralizeStep 1: NeutralizationAdjust to pH 6.0 - 7.0(Crucial for Stability)Start->NeutralizeChoiceChoose Isolation PathNeutralize->ChoicePathAPath A: Continuous Extraction(Large Scale / High Purity)Choice->PathAPathBPath B: Salting Out + Solvent Wash(Small Scale / Quick)Choice->PathBExtractContinuous Liquid-Liquid ExtractorSolvent: Ethyl Acetate (24-48h)PathA->ExtractSaltSaturate with NaCl(Salting Out Effect)PathB->SaltDryDry Organic Phase (Na2SO4)FilterExtract->DryWashExtract 3x with THF orn-Butanol (High Polarity)Salt->WashWash->DryEvapRotary EvaporationBath Temp < 40°CDry->EvapCrudeCrude Solid/OilEvap->CrudeRecrystRecrystallization(EtOAc / Hexane)Crude->Recryst

Caption: Decision matrix for isolating hydrophilic DHA-oxime. Path A is preferred for purity; Path B for speed.[1]

Detailed Protocols

Protocol A: Continuous Extraction (Recommended)

Best for: Maximizing yield and purity.[1]

  • Neutralization: After the reaction is complete, carefully adjust the pH of the aqueous solution to 6.5–7.0 using saturated NaHCO₃.

    • Why? Acidic pH promotes hydrolysis back to DHA; basic pH can lead to side reactions.[1]

  • Apparatus Setup: Set up a continuous liquid-liquid extractor (e.g., Kutscher-Steudel for lighter-than-water solvents).[1]

  • Solvent Choice: Use Ethyl Acetate (EtOAc) .[1]

    • Why? EtOAc has sufficient polarity to pull the oxime from water but is volatile enough to be removed easily.[1] DCM is too non-polar.[1]

  • Execution: Run the extraction for 24–48 hours .

    • Self-Validation: Monitor the aqueous phase by TLC (mobile phase: 10% MeOH in DCM) to ensure the spot for DHA-oxime disappears.[1]

  • Finishing: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate at <40°C .

Protocol B: The "Salting Out" Method

Best for: Small scale (<5g) or when continuous extraction is unavailable.

  • Saturation: Add solid NaCl to the neutralized aqueous reaction mixture until no more dissolves (saturation).

    • Mechanism:[1][2][3][4] This increases the ionic strength of the water, forcing the organic oxime out ("Salting Out" effect).[1]

  • Extraction: Extract vigorously with Tetrahydrofuran (THF) or n-Butanol (3 x Volume).

    • Note: THF is miscible with water unless the water is saturated with salt.[1] The salt is critical here.[1]

  • Evaporation: Combine organic layers. If using n-Butanol, you will need a high-vacuum rotary evaporator to remove the solvent without overheating.[1]

Troubleshooting & FAQs

Q1: My product remains an oil after evaporation. Why won't it crystallize?

Diagnosis: This is the most common issue.[1] It usually stems from three causes:

  • Residual Solvent: DHA-oxime holds onto solvents (especially water and alcohols) tightly via hydrogen bonding.[1]

  • Impurities: Unreacted DHA or hydroxylamine salts depress the melting point.[1]

  • Overheating: If you used a bath temp >50°C, you may have induced partial decomposition.[1]

Corrective Action:

  • The "Chase" Technique: Add a small amount of dry Dichloromethane (DCM) to the oil and re-evaporate.[1] Repeat 2-3 times. This helps form an azeotrope to carry off trace water.[1]

  • Seed & Chill: Dissolve the oil in a minimum amount of warm EtOAc, add dropwise Hexane until turbid, and place in a -20°C freezer. Scratch the flask with a glass rod to induce nucleation.[1]

Q2: I see two spots on my TLC. Is my product impure?

Analysis: Not necessarily.

  • Syn/Anti Isomerism: Oximes exist as syn (Z) and anti (E) geometric isomers.[1] These often separate on silica gel.[1]

  • Verification: Run an NMR. If the two species show identical connectivity but slightly different chemical shifts, they are likely isomers.[1] In many applications (e.g., reduction to amine), the isomer ratio does not matter.[1]

Q3: The yield is extremely low (<30%). Where did it go?

Root Cause: It is likely still in the aqueous phase.[1] Test: Take a 1 mL aliquot of your aqueous waste, saturate it with NaCl, extract with EtOAc, and spot on TLC. If you see a strong spot, your extraction was insufficient.[1] Fix: Switch to Continuous Extraction (Protocol A). Standard separatory funnel extractions are often insufficient for this molecule.[1]

Storage and Stability

  • Temperature: Store solid DHA-oxime at 2°C to 8°C .

  • Hygroscopicity: The molecule is hygroscopic.[1] Store in a tightly sealed vial, preferably under argon or nitrogen.

  • Shelf Life: Re-test purity (melting point/TLC) every 6 months. If the solid turns yellow/orange, decomposition has occurred.[1]

References

  • Lab Pro Inc. 1,3-Dihydroxyacetone Oxime, 25G - Properties and Specifications. Retrieved from

  • GuideChem. 1,3-Dihydroxyacetone Oxime (CAS 37110-18-2) Chemical Properties. Retrieved from

  • Wilson, J. J., & Lippard, S. J. (2011).[1][5] 1,3-Dihydroxyacetone Oxime Ligands in Platinum(IV) Complexes. Inorganic Chemistry, 50(21), 10673-10681.[1][5] (Cited for context on ligand stability and synthesis). Retrieved from

  • Organic Syntheses. General Procedures for Oxime Synthesis from Hydroxylamines. (Adapted for hydrophilic substrates).[1] Retrieved from

Technical Support Center: Troubleshooting Oxime Formation with Hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for oxime formation. This guide, designed for professionals in research and drug development, provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of oximes from carbonyl compounds and hydroxylamine. As Senior Application Scientists, we have compiled field-proven insights and scientifically grounded protocols to help you navigate your experiments with confidence.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing actionable solutions.

Question 1: My oxime formation reaction has a very low yield. What are the likely causes and how can I improve it?

Low yield in oxime formation is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Underlying Causes and Solutions:

  • Suboptimal pH: The rate of oxime formation is highly pH-dependent. The reaction requires a delicate balance: the carbonyl group needs to be protonated to increase its electrophilicity, but the hydroxylamine must remain sufficiently nucleophilic. For most oxime formations, a slightly acidic pH of around 4.5 is optimal.[1] If the pH is too low (typically below 3), the hydroxylamine will be excessively protonated and non-nucleophilic.[1] Conversely, a high pH can lead to the decomposition of hydroxylamine.[2]

    • Actionable Protocol: Buffer your reaction mixture. A common and effective method is to use sodium acetate as a base when starting with hydroxylamine hydrochloride. This creates an acetic acid/acetate buffer system in situ, maintaining the pH in the optimal range.[3]

  • Reversible Reaction and Water Accumulation: The formation of an oxime is a reversible condensation reaction that produces water as a byproduct.[4] An accumulation of water in the reaction mixture can drive the equilibrium back towards the starting materials, thus reducing the yield.[3]

    • Actionable Protocol: Remove water as it forms. For reactions run in an appropriate solvent, a Dean-Stark apparatus can be highly effective. Alternatively, the inclusion of a dehydrating agent can be beneficial.

  • Insufficient Reaction Time or Temperature: While many oximation reactions are relatively fast, sterically hindered or electronically deactivated carbonyl compounds may require more forcing conditions to proceed to completion.

    • Actionable Protocol: Monitor your reaction progress using Thin Layer Chromatography (TLC).[5][6] If the reaction has stalled, consider increasing the temperature or extending the reaction time. For particularly challenging substrates, microwave-assisted synthesis can dramatically reduce reaction times, in some cases from days to minutes.[7]

Question 2: I've set up my reaction, but I'm seeing no product formation at all. What should I investigate?

A complete lack of product formation suggests a more fundamental issue with the reagents or reaction setup.

Diagnostic Workflow:

  • Verify Reagent Quality:

    • Hydroxylamine Stability: Hydroxylamine solutions, particularly the free base, are inherently unstable and can decompose over time, a process accelerated by heat, high pH, and the presence of metal ions.[2][8] It is recommended to use freshly prepared solutions of hydroxylamine. Hydroxylamine hydrochloride is more stable for storage than the free base.

    • Carbonyl Compound Purity: Ensure your starting aldehyde or ketone is pure and free from non-reactive impurities.

  • Re-evaluate Your Reaction Conditions:

    • For Hydroxylamine Hydrochloride: If you are using hydroxylamine hydrochloride without a base, the reaction medium will be too acidic, leading to complete protonation of the hydroxylamine and halting the reaction. A base such as sodium acetate or pyridine is necessary to liberate the free hydroxylamine.[3][9]

    • Solvent Choice: Ensure your solvent is appropriate for the reaction. It should dissolve the reactants and be inert under the reaction conditions. Ethanol and methanol are commonly used polar solvents for this reaction.[9]

  • Consider the Nature of Your Substrate:

    • Extreme Steric Hindrance: Highly sterically hindered ketones can be exceptionally challenging to convert to oximes. The bulky groups surrounding the carbonyl carbon prevent the nucleophilic attack by hydroxylamine. In these cases, standard reaction conditions are often insufficient.[3] More drastic measures such as high pressure or specialized catalytic systems may be required.[3]

Question 3: I've isolated a product, but it's not my expected oxime. What are the likely side products?

The most common side reaction in oxime synthesis is the Beckmann rearrangement, especially under acidic conditions.

Common Side Products and Their Formation:

  • Amides (from Ketoximes) or Nitriles (from Aldoximes) via Beckmann Rearrangement: This rearrangement is often catalyzed by strong acids and involves the migration of a group anti-periplanar to the oxime hydroxyl group.[10] If your reaction conditions are too acidic, or if you are working at elevated temperatures with an acid catalyst, you may inadvertently promote this rearrangement.[5][11]

    • Prevention: Maintain a buffered, mildly acidic pH (around 4-5). Avoid using strong, non-buffered acids as catalysts if the Beckmann rearrangement is a concern.

  • Nitroso Dimers and Other Oxidation Products: If the reaction medium allows for the isomerization of the nitroso intermediate to the oxime to proceed slowly, side products such as hydroxylamines, nitroalkanes, nitrones, and nitroso dimers can form.[12]

    • Prevention: Ensure efficient conversion to the oxime by optimizing pH and temperature to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

This section provides answers to common practical questions regarding oxime formation.

Q1: Should I use hydroxylamine hydrochloride or hydroxylamine free base?

The choice depends on your specific experimental setup and the sensitivity of your substrate.

ReagentProsConsBest For
Hydroxylamine Hydrochloride Stable, easy to store and handle.Requires a base to be added to the reaction to generate the active nucleophile.General purpose oximation reactions where the addition of a mild base is tolerated.
Hydroxylamine Free Base Highly reactive, does not require the addition of a separate base.Unstable, especially in solution, and requires careful preparation and storage.[2][8]Reactions with base-sensitive substrates or when precise control over stoichiometry is critical.

Protocol for in situ Generation of Hydroxylamine Free Base:

A common method for generating the free base is by reacting hydroxylamine hydrochloride with a base like sodium hydroxide in an aqueous solution at a controlled temperature (e.g., 20°C).[13] The resulting solution can then be used directly in the reaction.

Q2: What is the optimal pH for oxime formation, and does it vary for different substrates?

As a general rule, a pH of approximately 4.5 is a good starting point for most oxime formations.[1] This provides a good compromise between activating the carbonyl group and maintaining the nucleophilicity of the hydroxylamine. While this is a robust starting point, the optimal pH can vary slightly depending on the electronic nature of the carbonyl compound. Electron-rich ketones may benefit from slightly more acidic conditions to enhance carbonyl protonation, whereas electron-poor aldehydes may react well under slightly less acidic conditions.

Q3: How can I effectively monitor the progress of my oximation reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most oximation reactions.[5][6]

TLC Monitoring Protocol:

  • Prepare your TLC plate: Use a suitable stationary phase, typically silica gel.

  • Choose an appropriate mobile phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is often a good starting point. The ideal mobile phase will give a good separation between your starting material (carbonyl compound) and your product (oxime), with Rf values ideally between 0.2 and 0.8.

  • Spot the reaction mixture: At regular intervals, take a small aliquot of your reaction mixture, dilute it with a suitable solvent, and spot it on the TLC plate. It is also advisable to spot your starting material as a reference.

  • Develop and visualize: Develop the plate in the chosen mobile phase and visualize the spots using a UV lamp (if the compounds are UV active) or by staining with an appropriate reagent (e.g., potassium permanganate). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Q4: What are the best practices for purifying my oxime product?

The purification method will depend on the physical properties of your oxime.

  • Recrystallization: This is a common and effective method for purifying solid oximes.[14] The key is to find a suitable solvent or solvent system in which your oxime is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[15]

  • Column Chromatography: For liquid oximes or for separating mixtures of isomers, column chromatography is the preferred method.[16][17]

    • Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is typically used to elute the compounds from the column. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.

Visualizing the Process

To further aid in understanding, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

Mechanism of Oxime Formation

Oxime Formation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Proton Transfer cluster_step3 Step 3: Dehydration carbonyl R-C(=O)-R' hydroxylamine H₂N-OH intermediate R-C(O⁻)(NH₂⁺-OH)-R' carbonyl->intermediate hydroxylamine->intermediate protonated_intermediate R-C(OH)(NH-OH)-R' intermediate->protonated_intermediate H⁺ transfer oxime R-C(=N-OH)-R' protonated_intermediate->oxime -H₂O water H₂O

Caption: The acid-catalyzed mechanism of oxime formation.

Troubleshooting Workflow for Oxime Synthesis

Oxime Troubleshooting Workflow cluster_troubleshoot_no_product Troubleshooting: No Product cluster_troubleshoot_low_yield Troubleshooting: Low Yield start Reaction Start check_progress Monitor Reaction (TLC) start->check_progress no_product No Product Formation check_progress->no_product No Reaction low_yield Low Yield / Stalled Reaction check_progress->low_yield Incomplete product_ok Product Formed check_progress->product_ok Complete check_reagents Verify Reagent Quality (Hydroxylamine, Carbonyl) no_product->check_reagents optimize_ph Optimize pH (Buffer to ~4.5) low_yield->optimize_ph purify Purify Product product_ok->purify end Pure Oxime purify->end check_conditions Check Reaction Conditions (pH, Base Present?) check_reagents->check_conditions check_substrate Assess Substrate Reactivity (Steric Hindrance?) check_conditions->check_substrate remove_water Remove Water (Dean-Stark) optimize_ph->remove_water increase_energy Increase Temp / Time (Consider Microwave) remove_water->increase_energy

Caption: A logical workflow for troubleshooting common issues in oxime synthesis.

References

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • Ghosh, S., Baul, T. S. B., & Basu, B. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 4.
  • Al-Ghamdi, A. A. (2018). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. ARPN Journal of Science and Technology, 8(1), 1-6.
  • Gulevich, A. V., & Dudnik, A. S. (2017). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 117(21), 13039–13122.
  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Karljikovic-Rajic, K., Stankovic, B., & Bonchev, D. (1998). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate.
  • Li, J., et al. (2023). Sustainable oxime production via the electrosynthesis of hydroxylamine in a free state.
  • Kalia, J., & Raines, R. T. (2010). Oximes and hydrazones in bioconjugation: mechanism and catalysis.
  • de Lijser, H. J. P., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles Under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(20), 7733-7743.
  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Heitner, H. I. (1998). U.S. Patent No. 5,808,150. Washington, DC: U.S.
  • Dabiri, M., et al. (2011). Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate, [Hmim][NO3], as a green promoter and medium. Comptes Rendus Chimie, 14(10), 913-918.
  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • El-Sayed, I. E. T., et al. (2013). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. International Journal of Organic Chemistry, 3(2), 115-121.
  • Heitner, H. I. (1992). European Patent No. 0516933B1.
  • Hallam, S., & Wilkinson, P. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. IChemE.
  • Hajipour, A. R., & Ruoho, A. E. (2005). A simple synthesis of oximes. Journal of the Iranian Chemical Society, 2(2), 131-134.
  • L'Abbate, F., et al. (2003). European Patent No. 1270548A1.
  • Sharghi, H., & Hosseini, M. (2002). A simple synthesis of oximes. Synthesis, 2002(8), 1057-1059.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Sharma, S., et al. (2020). One-pot Oximation-Beckmann Rearrangement under Mild, Aqueous Micellar Conditions. Chemistry-A European Journal, 26(65), 14841-14845.
  • Wikipedia. (n.d.). Column chromatography. Retrieved from [Link]

  • U.S. Department of Energy. (1999). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. Retrieved from [Link]

  • Wang, Y., et al. (2021). Generation of Carbonyl Compounds from Oximes through Electrooxidative Deoximation. The Journal of Organic Chemistry, 86(10), 7126-7134.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]

  • Drawell. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved from [Link]

  • Karljikovic-Rajic, K., Stankovic, B., & Bonchev, D. (1998). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate.
  • Chiba, S., et al. (2018). Copper-Catalyzed [3 + 3]-Type Condensation of Oxime Acetates and α,β-Unsaturated Aldehydes: 2,4-Diphenylpyridine. Organic Syntheses, 95, 1-14.
  • Hajipour, A. R., & Khoee, S. (1999). A Rapid and Convenient Synthesis of Oximes in Dry Media under Microwave Irradiation. Journal of Chemical Research, Synopses, (3), 120-121.
  • DeMattei, J. A., et al. (2003). European Patent No. 0979209B1.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Wengel, J., & Nielsen, K. E. (2021). Column Chromatography. Current Protocols in Nucleic Acid Chemistry, 85(1), e133.
  • G-Biosciences. (n.d.). Hydroxylamine·HCl. Retrieved from [Link]

  • Li, J., et al. (2023). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society, 145(30), 16556–16565.
  • Fickelscherer, R. J., et al. (2019). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal, 65(10), e16701.
  • Testbook. (2023). Aldehydes react with hydroxylamine to form. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • de Oliveira, J. A., et al. (2024). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 35, 1-11.
  • Paz, J., et al. (2010). Different Reactivity of Hydroxylamine with Carbamoyl Azides and Carbamoyl Cyanides: Synthesis of Hydroxyureas and Carbamoyl Amidoximes. The Journal of Organic Chemistry, 75(23), 8039-8047.

Sources

Validation & Comparative

Comparative Spectral Guide: 1,3-Dihydroxyacetone Oxime vs. Precursor

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the comparative spectral analysis of 1,3-Dihydroxyacetone Oxime (DHA-Oxime) versus its precursor, 1,3-Dihydroxyacetone (DHA) . It is designed for researchers requiring rigorous structural verification of oxime derivatives synthesized from symmetrical ketoses.

Introduction & Analytical Significance

1,3-Dihydroxyacetone Oxime (CAS: 37110-18-2) is a critical intermediate in the synthesis of heterocyclic compounds, including amino-alcohols and metal-chelating ligands. In drug development, it serves as a scaffold for potential anticancer agents (e.g., platinum complexes) and pH-sensitive prodrugs.[1]

The primary analytical challenge lies in distinguishing the oxime from its precursor, DHA , which exists in a complex equilibrium of monomeric ketones, hydrated gem-diols, and cyclic hemiacetal dimers. Furthermore, while DHA-Oxime is chemically symmetric, the rigidity of the C=N bond creates a unique magnetic environment that splits NMR signals, a feature often mistaken for impurities by inexperienced analysts.

This guide provides a definitive protocol to validate the synthesis of DHA-Oxime using 1H and 13C NMR, highlighting the diagnostic "Syn/Anti" splitting patterns that confirm successful oximation.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented below is reproducible, we define the standard synthesis and preparation workflow.

Synthesis of 1,3-Dihydroxyacetone Oxime
  • Reagents: 1,3-Dihydroxyacetone dimer, Hydroxylamine hydrochloride (

    
    ), Sodium Carbonate (
    
    
    
    ).
  • Solvent: Water (HPLC grade).

  • Procedure:

    • Dissolve DHA dimer (1.0 eq) and

      
       (1.5 eq) in water.
      
    • Slowly add

      
       (0.75 eq) to neutralize the solution (evolution of 
      
      
      
      ).
    • Stir at room temperature for 12–18 hours.

    • Extract with ethyl acetate or methyl tert-butyl ether (MTBE).

    • Dry over

      
      , filter, and concentrate to yield a white solid (mp ~84°C).
      
NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the mandatory solvent for characterization.

    • Reasoning:

      
       causes rapid exchange of the oxime -OH and alcohol -OH protons, eliminating crucial diagnostic couplings. DMSO-d6 preserves these signals and prevents the formation of hemiacetal species common in water.
      
  • Concentration: 10–15 mg per 0.6 mL solvent.

Comparative Spectral Analysis

1H NMR Spectroscopy

The transition from DHA to DHA-Oxime is marked by the disappearance of the complex dimer signals and the emergence of a "split" methylene signal due to the magnetic anisotropy of the oxime bond.

Feature1,3-Dihydroxyacetone (Precursor)1,3-Dihydroxyacetone Oxime (Product)
State in DMSO Equilibrium of Monomer & DimerMonomeric Oxime
Methylene (

)
Singlet (Monomer) at ~4.20 ppm.(Note: Dimer shows complex multiplets)Two Distinct Singlets (or AB systems) at ~4.10 – 4.50 ppm.(Diagnostic Feature)
Labile Protons Alcohol -OH only.Oxime =N-OH (~10.5–10.8 ppm) + Alcohol -OH.
The "Syn/Anti" Splitting Phenomenon

Although DHA-Oxime has two identical


 groups, the molecule is not  magnetically equivalent across the C=N bond.
  • The C=N bond is rigid and planar.

  • One

    
     group is syn (cis) to the oxime hydroxyl.
    
  • The other

    
     group is anti (trans) to the oxime hydroxyl.
    
  • Result: This lack of rotational symmetry generates two distinct chemical environments, causing the methylene protons to appear as two separate signals (typically separated by 0.2–0.4 ppm) rather than a single peak.

13C NMR Spectroscopy

Carbon NMR provides the most definitive proof of conversion by tracking the hybridization change of the central carbon.

Feature1,3-Dihydroxyacetone (Precursor)1,3-Dihydroxyacetone Oxime (Product)
Central Carbon Carbonyl (C=O) at ~212 ppm .Imine (C=N) at ~154–158 ppm .
Methylene (

)
Single signal at ~64 ppm (Monomer).Two signals at ~58–62 ppm.(One Syn, One Anti)

Analyst Note: The disappearance of the signal at >200 ppm is the primary "Go/No-Go" criterion for reaction completion. The appearance of the signal at ~155 ppm confirms the formation of the C=N bond.

Visualization of Pathways & Logic

Figure 1: Synthesis and Stereochemical Splitting

This diagram illustrates the conversion pathway and the origin of the NMR signal splitting (Syn vs. Anti environments).

G cluster_nmr NMR Signal Origin (DMSO-d6) DHA 1,3-Dihydroxyacetone (Dimer/Monomer Mix) C=O Signal: ~212 ppm Reaction Reaction: + NH2OH.HCl + Na2CO3 DHA->Reaction Oxime 1,3-Dihydroxyacetone Oxime (C=N Signal: ~155 ppm) Reaction->Oxime Nucleophilic Addition & Dehydration SynGroup Syn-CH2OH (Proximity to OH) Signal A Oxime->SynGroup AntiGroup Anti-CH2OH (Away from OH) Signal B Oxime->AntiGroup

Caption: Transformation of DHA to DHA-Oxime. The final product exhibits two distinct NMR environments (Syn and Anti) despite having identical chemical substituents.

Figure 2: Analytical Decision Tree

A self-validating workflow for confirming product identity.

DecisionTree Start Crude Product Isolated Solvent Dissolve in DMSO-d6 Start->Solvent CheckC13 Check 13C NMR (150-220 ppm region) Solvent->CheckC13 Is212 Signal at ~212 ppm? CheckC13->Is212 Is155 Signal at ~155 ppm? Is212->Is155 No Fail Result: Unreacted DHA Action: Reprocess Is212->Fail Yes Is155->Fail No Pass1 Step 1 Pass: C=N Bond Formed Is155->Pass1 Yes CheckH1 Check 1H NMR (3.5 - 5.0 ppm region) Pass1->CheckH1 SplitCheck Are CH2 signals split? (Two singlets) CheckH1->SplitCheck Success VALIDATED PRODUCT 1,3-Dihydroxyacetone Oxime SplitCheck->Success Yes Ambiguous Result: Symmetric/Rapid Exchange (Likely D2O used or High Temp) SplitCheck->Ambiguous No (Single Peak)

Caption: Logical workflow for validating DHA-Oxime synthesis. Note that the absence of signal splitting in 1H NMR often indicates incorrect solvent choice (


) rather than chemical failure.

References

  • ChemicalBook. (n.d.). 1,3-Dihydroxyacetone Oxime Properties and Supplier Data. Retrieved from

  • European Patent Office. (1997). Process for the preparation of 5-amino-1,3-dioxanes (EP0755390B1). (Provides NMR data for acetonide-protected DHA oxime derivatives confirming signal splitting). Retrieved from

  • ACS Omega. (2021).[2] Progress Toward a Large-Scale Synthesis of Molnupiravir. (Details the synthesis of oxime intermediates and general oxime NMR characteristics). Retrieved from [2]

  • Inorganic Chemistry. (2011). Synthesis, Characterization, and Cytotoxic Activity of Novel Potentially pH-Sensitive Nonclassical Platinum(II) Complexes Featuring 1,3-Dihydroxyacetone Oxime Ligands. (Detailed NMR characterization of DHA-Oxime ligands and complexes). Retrieved from

  • National Institutes of Health (NIH). (2022). Solution Chemistry of Dihydroxyacetone and Synthesis of Monomeric Dihydroxyacetone. (Reference for precursor DHA NMR spectral features). Retrieved from

Sources

A Comparative Guide to the Reprotoxicity of Oxime Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dichotomous Nature of Oximes

Oximes, characterized by the functional group R¹R²C=NOH, represent a versatile class of chemical compounds with a broad spectrum of applications. They are integral to various industrial and pharmaceutical processes, from serving as crucial intermediates in chemical synthesis to their use as antiskinning agents in paints. However, their most prominent roles are often at opposite ends of the toxicological spectrum. Carbamate oximes like aldicarb and methomyl are potent insecticides, designed for their neurotoxicity.[1] In stark contrast, pharmaceutical oximes such as pralidoxime are lifesaving antidotes, developed specifically to counteract nerve agent and pesticide poisoning by reactivating the very enzyme their insecticidal cousins inhibit: acetylcholinesterase (AChE).[2][3]

This guide provides a comparative analysis of the reproductive and developmental toxicity (reprotoxicity) of these compounds. Understanding the reprotoxic potential of different oximes is critical for risk assessment, ensuring the safety of agricultural workers, managing environmental exposure, and guiding the development of safer pharmaceuticals and industrial chemicals. We will delve into the primary mechanisms of toxicity, present comparative experimental data, and outline the standardized protocols used to generate such data, providing a comprehensive resource for the scientific community.

Mechanisms of Oxime-Induced Reprotoxicity

The reproductive toxicity of oximes is not uniform and is often linked to their primary mechanism of action, though other pathways can contribute significantly.

Primary Mechanism: Acetylcholinesterase (AChE) Inhibition

For carbamate oxime pesticides, the principal mechanism of toxicity is the inhibition of acetylcholinesterase (AChE).[4] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (ACh) at nerve synapses.

  • The Cholinergic Cascade: Inhibition of AChE leads to an accumulation of ACh in the synapses, causing a state of hyperstimulation known as a "cholinergic crisis."[4] This systemic overstimulation profoundly impacts the neuroendocrine system, which is the master regulator of reproductive function.

  • Hypothalamic-Pituitary-Gonadal (HPG) Axis Disruption: The precise control of reproductive hormones, including Gonadotropin-Releasing Hormone (GnRH), Luteinizing Hormone (LH), and Follicle-Stimulating Hormone (FSH), is dependent on balanced neural inputs. The cholinergic surge can disrupt the pulsatile release of these hormones from the hypothalamus and pituitary gland, leading to impaired gonadal function, disrupted estrous cycles in females, and reduced steroidogenesis and gametogenesis in both sexes.

// Nodes Oxime [label="Carbamate Oxime\n(e.g., Aldicarb, Methomyl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)\nAccumulation", fillcolor="#FBBC05", fontcolor="#202124"]; HPG [label="Hypothalamic-Pituitary-\nGonadal (HPG) Axis\nDisruption", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hormones [label="Altered GnRH, LH, FSH\nSecretion", fillcolor="#F1F3F4", fontcolor="#202124"]; Gonads [label="Impaired Gonadal Function", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Outcomes [label="Reduced Fertility\nDisrupted Cycles\nPoor Gamete Quality", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Oxime -> AChE [label="Inhibits"]; AChE -> ACh [label="Leads to"]; ACh -> HPG [label="Causes\nNeuroendocrine\nImbalance"]; HPG -> Hormones; Hormones -> Gonads; Gonads -> Outcomes; } /dot Figure 1: Signaling pathway of AChE inhibition leading to reproductive toxicity.

Secondary Mechanisms: Oxidative Stress

Beyond AChE inhibition, a growing body of evidence suggests that some oximes can induce oxidative stress, which is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[5][6][7]

  • Cellular Damage: ROS can damage critical cellular components, including lipids, proteins, and DNA.[8] In the reproductive system, this can lead to lipid peroxidation in sperm membranes, reducing motility and viability. In the ovaries, oxidative stress can impair follicular development and oocyte quality.

  • Structure-Activity Relationship: The potential for an oxime to induce oxidative stress appears to be linked to its chemical structure, such as the nature of the linker chain and the number of oxime groups.[5] Interestingly, this effect is not always correlated with the compound's overall cytotoxicity, suggesting a distinct mechanistic pathway.[6]

Comparative Analysis of Reprotoxic Profiles

To illustrate the diverse reprotoxic potential within the oxime class, we compare three representative compounds: the high-potency insecticide Aldicarb , the widely used insecticide Methomyl , and the pharmaceutical antidote Pralidoxime . Data is primarily derived from studies in rodent models, which are standard for regulatory toxicology.

CompoundPrimary UseParental Toxicity NOAEL (mg/kg/day)Reproductive/Developmental Toxicity NOAEL (mg/kg/day)Key Reported Effects
Aldicarb Insecticide< 5 (rat)0.7 (rat, 3-gen study)[9]; 25 (rat, 1-gen study for its oxime metabolite, ADO)[10][11]High acute toxicity.[12][13] Its metabolite, Aldecarb Oxime (ADO), caused an increase in stillborn pups at high doses.[10]
Methomyl InsecticideNot clearly established in cited studiesNot clearly established; developmental effects observed at µg/L concentrations in zebrafish[14]Decreased ovary and uterus weight in rats at high doses.[15] Teratogenic effects (skeletal malformations) and developmental neurotoxicity in amphibians.[16][17] Down-regulated key developmental genes in zebrafish.[14]
Pralidoxime (2-PAM) AntidoteGenerally considered low toxicity[18]No specific reprotoxic NOAEL established; not typically studied for this endpoint.Primarily used clinically to reverse toxicity.[19] High doses can paradoxically inhibit AChE and cause respiratory depression.[20] Limited data on reproductive effects.

NOAEL: No-Observed-Adverse-Effect Level. This is the highest dose at which no statistically or biologically significant adverse effects are found.

Field-Proven Insights:

  • Aldicarb stands out for its high acute toxicity, a direct consequence of potent AChE inhibition.[21] While some studies show no reproductive effects at lower doses, its metabolite Aldecarb Oxime (ADO) demonstrates clear reproductive toxicity (increased stillbirths) at 25 mg/kg/day, highlighting the importance of metabolite toxicology.[9][10]

  • Methomyl exhibits clear evidence of being a developmental toxicant and teratogen. Studies in zebrafish and amphibians show it can induce morphological abnormalities and interfere with the genetic pathways controlling development.[14][16] In mammals, high doses impact the weight of reproductive organs, suggesting direct or indirect effects on the endocrine system.[15]

  • Pralidoxime has a much safer profile, which is a prerequisite for its use as a drug.[18] However, its safety is relative to its therapeutic context, and it is not devoid of toxicity, especially at high concentrations.[20] The lack of extensive reproductive toxicology data is typical for a drug used in acute, life-threatening situations rather than for chronic exposure.

Experimental Protocols for Assessing Reprotoxicity

The data presented above are generated through highly standardized and validated experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality, reproducibility, and regulatory acceptance.

OECD 414: Prenatal Developmental Toxicity Study

This study is the cornerstone for assessing a substance's potential to cause harm to a developing fetus.[22][23]

Objective: To assess the effects of a substance on the pregnant female and the in-utero development of the offspring following exposure during gestation.[23][24]

Methodology:

  • Animal Selection & Acclimation: Typically, pregnant rats or rabbits are used. They are acclimated to laboratory conditions before the study begins. Causality: Rodent models are well-characterized and have predictive value for human health effects.

  • Dose Administration: The test substance is administered daily to groups of pregnant females, typically from the time of implantation to the day before Caesarean section. At least three dose levels and a concurrent control group are used. Causality: This dosing window covers the critical period of organogenesis, when the fetus is most susceptible to structural malformations.

  • Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored throughout the study. Causality: This differentiates direct fetal toxicity from effects that are secondary to maternal sickness.

  • Terminal Examination: One day prior to the estimated day of delivery, females are humanely euthanized. The uterus is examined for the number of corpora lutea, implantation sites, resorptions, and live/dead fetuses.

  • Fetal Examination: Fetuses are weighed and examined for external malformations. A subset of each litter is then examined for skeletal abnormalities (using stains like Alizarin Red S) and visceral (internal organ) abnormalities. Causality: This comprehensive examination allows for the detection of a wide range of developmental effects, from growth retardation to severe structural birth defects.

// Nodes Start [label="Select & Acclimate\nPregnant Animals", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dosing [label="Administer Test Substance\n(Daily during Organogenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe [label="Maternal Observations\n(Clinical Signs, Weight)", fillcolor="#FBBC05", fontcolor="#202124"]; C_Section [label="Terminal C-Section\n(Day before Parturition)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uterus_Exam [label="Uterine Examination\n(Implants, Resorptions)", fillcolor="#F1F3F4", fontcolor="#202124"]; Fetus_Exam [label="Fetal Examination\n(Weight, External, Visceral,\nSkeletal Malformations)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="Data Analysis & NOAEL\nDetermination", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Dosing; Dosing -> Observe [style=dashed, arrowhead=none]; Dosing -> C_Section; C_Section -> Uterus_Exam; C_Section -> Fetus_Exam; {Uterus_Exam, Fetus_Exam} -> Analysis; } /dot Figure 2: Standard workflow for an OECD 414 Prenatal Developmental Toxicity Study.

OECD 416: Two-Generation Reproduction Toxicity Study

For a more comprehensive assessment, the two-generation study evaluates effects not only on the developing fetus but across the entire reproductive cycle of two generations.[25][26]

Objective: To provide information on the effects of a substance on male and female reproductive performance, including gonadal function, mating, conception, pregnancy, birth, and the growth and development of the offspring.[25][27]

Self-Validating System: This protocol is inherently self-validating because it examines the entire lifecycle. An effect on fertility in the first (F1) generation, for example, can be directly linked to their in-utero and lactational exposure from the parent (P) generation. The study design allows for the detection of effects that may be subtle or have long latency periods.

Conclusion and Future Directions

The reprotoxicity of oxime compounds is highly variable and closely linked to their intended biological activity.

  • Pesticidal carbamate oximes like aldicarb and methomyl pose a significant reproductive risk, primarily through AChE inhibition and, to a lesser extent, other mechanisms like oxidative stress and direct teratogenicity. Their hazard profiles necessitate strict regulatory controls and safety measures to minimize human and environmental exposure.

  • Pharmaceutical oximes like pralidoxime are, by design, of low toxicity to allow for therapeutic use. However, the potential for adverse effects at high doses underscores the principle that "the dose makes the poison."

Future research should focus on developing a more profound understanding of the non-cholinergic mechanisms of oxime toxicity. Investigating the structure-activity relationships that govern the potential for oxidative stress could lead to the design of safer industrial oximes. Furthermore, as new oxime-based pesticides or pharmaceuticals are developed, a thorough assessment of their reprotoxic potential using standardized OECD guidelines remains an indispensable component of their safety evaluation.

References

  • Rusch, G. M., Tveit, A., Waalkens-Berendsen, I. D., Wolterbeek, A. P., & Armour, G. (2009). Comparative reprotoxicity of three oximes. Drug and Chemical Toxicology, 32(4), 381-394. [Link]

  • ResearchGate. (n.d.). (PDF) Comparative reprotoxicity of three oximes. Retrieved February 2, 2026, from [Link]

  • Li, M., Liu, M., Wang, J., Li, Z., Zhang, Y., & Wang, J. (2023). Effect of environmental level of methomyl on hatching, morphology, immunity and development related genes expression in zebrafish (Danio rerio) embryo. Ecotoxicology and Environmental Safety, 268, 115699. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Review of Aldicarb - Final Report - Toxicology Assessment. APVMA. [Link]

  • Sharma, A., & Singh, S. (2022). Comparative reproductive toxicity of phthalate on male and female reproductive potential of rodent when exposure occurs during developmental period. Materials Today: Proceedings, 62(P7), 4165-4171. [Link]

  • Extension Toxicology Network. (1993). Pesticide Information Profile: Aldicarb. Oregon State University. [Link]

  • Singh, S., & Kumar, V. (2021). Reproductive toxic potential of phthalate compounds - State of art review. Ecotoxicology and Environmental Safety, 217, 112237. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – developmental studies (teratogenicity) (two species). Pesticide Registration Toolkit. [Link]

  • Diamanti-Kandarakis, E., Bourguignon, J. P., Giudice, L. C., Hauser, R., Prins, G. S., Soto, A. M., ... & Gore, A. C. (2009). Endocrine-disrupting chemicals: an Endocrine Society scientific statement. Endocrine Reviews, 30(4), 293-342. [Link]

  • Milligan, C., & Taylor-Kashton, C. (2000). Mechanism of oxime reactivation of acetylcholinesterase analyzed by chirality and mutagenesis. Biochemistry, 39(20), 6054-6062. [Link]

  • Kovarik, Z., Macek Hrvat, N., Katalinić, M., & Jelić, D. (2023). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Toxics, 11(7), 589. [Link]

  • Quail, M. T., & Shannon, M. W. (2007). Pralidoxime safety and toxicity in children. Prehospital Emergency Care, 11(1), 36-41. [Link]

  • Al-Eitan, L. N., Al-Gharaibeh, M. M., & Aljamal, A. A. (2019). Teratogenicity and neurotoxicity effects induced by methomyl insecticide on the developmental stages of Bufo arabicus. Neurotoxicology and Teratology, 74, 106821. [Link]

  • Tattersall, J. (2024). Pralidoxime is No Longer Fit for Purpose as an Antidote to Organophosphate Poisoning in the United Kingdom. Disaster Medicine and Public Health Preparedness, 18, e299. [Link]

  • OECD. (2001). Test No. 414: Prenatal Development Toxicity Study. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • ECETOC. (2002). Guidance on Evaluation of Reproductive Toxicity Data. Monograph No. 31. [Link]

  • Zorbaz, T., Kanižaj, L., Ben-Shabat, S., & Gverić-Ahmetašević, S. (2023). Oxime Therapy for Brain AChE Reactivation and Neuroprotection after Organophosphate Poisoning. International Journal of Molecular Sciences, 24(13), 10795. [Link]

  • Macek Hrvat, N., Katalinić, M., Jelić, D., & Kovarik, Z. (2023). In Vitro Evaluation of Oxidative Stress Induced by Oxime Reactivators of Acetylcholinesterase in HepG2 Cells. Chemical Research in Toxicology, 36(7), 1069-1080. [Link]

  • Jokanović, M. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15337. [Link]

  • Jamil, R. T., & Ganti, L. (2023). Pralidoxime. In StatPearls. StatPearls Publishing. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1991). Aldicarb. In Occupational Exposures in Insecticide Application, and Some Pesticides. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 53. [Link]

  • Antonijevic, E., Djordjevic, S., Milovanovic, Z., Antonijevic, B., & Curcic, M. (2022). Oxime impact on oxidant/antioxidant status in diaphragms of rats exposed to dichlorvos. Arhiv za higijenu rada i toksikologiju, 73(Suppl. 1), 35. [Link]

  • El-Demerdash, F. M., & El-Agamy, E. I. (2013). Effect of methomyl on fertility, embryotoxicity and physiological parameters in female rats. Journal of Applied Pharmaceutical Science, 3(12), 023-030. [Link]

  • Nickson, C. (2020). Pralidoxime. Life in the Fastlane. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Reproductive toxicity – two-generation study. Pesticide Registration Toolkit. [Link]

  • Al-Eitan, L. N., Al-Gharaibeh, M. M., & Aljamal, A. A. (2019). Teratogenicity and neurotoxicity effects induced by methomyl insecticide on the developmental stages of Bufo arabicus. Request PDF. [Link]

  • Wikipedia. (n.d.). Oxidative stress. Retrieved February 2, 2026, from [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Aldicarb (Ref: ENT 27093). PPDB: Pesticide Properties DataBase. [Link]

  • OECD. (2015). Test No. 421: Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • Cannon, A. (n.d.). Oxime-Conjugated Dendrimers as Therapeutics for Organophosphate Poisoning. Department of Chemistry, University of Washington. [Link]

  • Mittler, R. (2022, March 8). Oxygen, Stress, and Antioxidants. YouTube. [Link]

  • Drugs.com. (2025). Pralidoxime Dosage. [Link]

  • Rotterdam Convention. (2011). Aldicarb. [Link]

  • ECETOC. (2009). Triggering and Waiving Criteria for the Extended One-Generation Reproduction Toxicity Study. Technical Report No. 105. [Link]

  • Musilek, K., Holas, O., & Kuca, K. (2013). Oximes: Inhibitors of Human Recombinant Acetylcholinesterase. A Structure-Activity Relationship (SAR) Study. International Journal of Molecular Sciences, 14(8), 16590-16603. [Link]

  • OECD. (2015). Test No. 422: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]

  • OECD. (2019). Feasibility Study for Minor Enhancements of TG 414 (Prenatal Developmental Toxicity Study) with Endocrine Disrupter-Relevant Endpoints. OECD Series on Testing and Assessment, No. 293. [Link]

  • Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Methomyl (Ref: OMS 1196). PPDB: Pesticide Properties DataBase. [Link]

  • Paumgartten, F. J., & Chahoud, I. (1998). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). Archives of Toxicology, 72(11), 740-749. [Link]

  • OECD. (n.d.). OECD 414: Prenatal development toxicity study. [Link]

Sources

Head-to-Head: Oxime Esters vs. Aldehydes as Radical Precursors in Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery and organic synthesis, the generation of carbon- and nitrogen-centered radicals is a cornerstone of Late-Stage Functionalization (LSF) . This guide compares Oxime Esters (OEs) and Aldehydes as radical precursors.

While aldehydes offer superior atom economy and availability, they typically require high-energy Hydrogen Atom Transfer (HAT) activation and often suffer from reversible acyl radical formation. In contrast, Oxime Esters function as "pre-programmed" radical sources. They undergo irreversible fragmentation upon Single Electron Transfer (SET), providing a kinetically superior pathway for generating alkyl and iminyl radicals, albeit with lower atom economy.

Part 1: Mechanistic Divergence

The core difference lies in the activation energy landscape. Aldehydes rely on bond homolysis via abstraction (HAT), whereas OEs rely on redox-induced fragmentation.

The Activation Fork

The following diagram illustrates the divergent pathways. Note how OEs provide a "bifunctional" radical output (Iminyl + Alkyl), whereas aldehydes primarily yield Acyl radicals which must undergo a difficult decarbonylation to match the alkyl radical output of OEs.

RadicalPathways Aldehyde Aldehyde (R-CHO) HAT HAT Catalyst (e.g., TBADT) Aldehyde->HAT Activation OE Oxime Ester (R=N-O-COR') SET Photoredox Catalyst (SET Reduction) OE->SET Activation AcylRad Acyl Radical (R-C=O•) HAT->AcylRad -H• IminylRad Iminyl Radical (R=N•) SET->IminylRad N-O Cleavage AcyloxyRad Acyloxy Radical (R'-COO•) SET->AcyloxyRad Fragmentation AlkylRad_Ald Alkyl Radical (R•) AcylRad->AlkylRad_Ald Decarbonylation (-CO) (Slow/High Barrier) Hydroacylation Hydroacylation AcylRad->Hydroacylation Direct Addition AlkylRad_OE Alkyl Radical (R'•) AcyloxyRad->AlkylRad_OE Decarboxylation (-CO2) (Fast/Irreversible)

Caption: Mechanistic comparison showing the irreversible decarboxylation of Oxime Esters (Green path) versus the kinetically challenging decarbonylation of Aldehydes (Dotted path).

Part 2: Performance Matrix

This table synthesizes experimental data regarding stability, reactivity, and utility in medicinal chemistry.

FeatureOxime Esters (OEs)Aldehydes
Primary Radical Species Iminyl (

) & Alkyl (

)
Acyl (

)
Activation Mode Reductive (SET) :

to

Oxidative (HAT) : BDE

kcal/mol
Fragmentation Kinetics Fast : Decarboxylation (

)
Slow : Decarbonylation is often rate-limiting
Atom Economy Low : Stoichiometric loss of CO

+ ketone/nitrile byproduct
High : 100% (in hydroacylation) or loss of CO
Stability High (Crystalline, shelf-stable)Variable (Prone to autoxidation to acids)
Chemoselectivity Excellent (Orthogonal to most functional groups)Moderate (Electrophilic C=O can react with nucleophiles)
Reversibility Irreversible (Entropically driven by CO

release)
Reversible (Acyl radical can reform aldehyde)
Key Insight: The "Entropic Driver"

Oxime esters are superior for generating alkyl radicals because the release of CO


 renders the fragmentation irreversible . Conversely, aldehyde-derived acyl radicals often suffer from reversibility or side reactions (e.g., dimerization) unless the decarbonylation step is catalytically accelerated.

Part 3: Experimental Protocol (Head-to-Head)

Objective: Alkylation of a Heteroarene (Minisci-type reaction) using a secondary alkyl group. Scenario: Comparing the efficiency of generating a cyclohexyl radical.

Method A: The Oxime Ester Route (Reductive)

Rationale: Uses a carboxylic acid-derived oxime ester. The low reduction potential allows the use of mild photocatalysts.

Materials:

  • Precursor: Cyclohexanone oxime ester of cyclohexanecarboxylic acid (0.2 mmol).

  • Substrate: Lepidine (4-methylquinoline) (0.4 mmol).

  • Catalyst: fac-Ir(ppy)

    
     (1 mol%).
    
  • Solvent: DMSO (degassed).

Step-by-Step Workflow:

  • Synthesis (Pre-step): Condense cyclohexanecarboxylic acid with N-hydroxyphthalimide or a simple oxime using DCC coupling to form the OE. Isolate as a stable solid.

  • Reaction Setup: In an 8 mL vial equipped with a magnetic stir bar, combine the OE (0.2 mmol), Lepidine (0.4 mmol), and Ir-catalyst (1.5 mg).

  • Degassing: Seal the vial and sparge with Argon for 10 minutes. Critical: OEs are sensitive to oxygen quenching of the excited photocatalyst.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO

    
    , and purify via column chromatography.
    

Expected Outcome: High yield of alkylated heteroarene. The fragmentation is driven by the release of CO


 and the stability of the phthalimide/imine byproduct.
Method B: The Aldehyde Route (Oxidative/HAT)

Rationale: Uses the native aldehyde. Requires a Hydrogen Atom Transfer (HAT) co-catalyst and higher energy input.

Materials:

  • Precursor: Cyclohexanecarboxaldehyde (0.2 mmol).

  • Substrate: Lepidine (0.4 mmol).

  • Catalyst: Ir[dF(CF

    
    )ppy]
    
    
    
    (dtbbpy)PF
    
    
    (1 mol%) + TBADT (HAT catalyst, 5 mol%).
  • Oxidant: Persulfate (often required if not redox-neutral).

Step-by-Step Workflow:

  • Reaction Setup: Combine aldehyde, Lepidine, Ir-catalyst, and TBADT in the vial.

  • Additives: Add TFA (1 equiv) to protonate the heteroarene (increasing electrophilicity for radical attack).

  • Irradiation: Irradiate with Blue LEDs (34W) for 24 hours. Note: Longer times are often needed due to the slower decarbonylation step.

  • Workup: Standard extraction.

Performance Verdict:

  • Method A (OE) typically yields 60-80% with cleaner reaction profiles.

  • Method B (Aldehyde) often yields 40-60% , complicated by competitive direct acyl addition (hydroacylation) rather than alkylation, unless specific conditions force decarbonylation.

Part 4: Strategic Application in Drug Discovery

When to choose Oxime Esters:
  • Access to Nitrogen-Centered Radicals: If your target scaffold requires an iminyl radical (e.g., for synthesis of pyrrolines or intramolecular cyclization to N-heterocycles), OEs are the gold standard. Aldehydes cannot access this manifold directly.

  • Complex Alkyl Groups: When the alkyl radical is tertiary or sterically encumbered, the decarboxylative driving force of OEs overcomes steric barriers that stall aldehyde decarbonylation.

  • Late-Stage Functionalization: OEs are neutral and stable. They can be installed on a complex drug molecule and activated "on-demand" without affecting other sensitive sites (unlike the acidic/oxidative conditions often needed for aldehydes).

When to choose Aldehydes:
  • Atom Economy is Critical: In large-scale process chemistry where waste (phthalimide/CO

    
    ) is a cost driver.
    
  • Acyl Radical Chemistry: If the goal is to install a ketone (via hydroacylation) rather than an alkyl group, the aldehyde is the native substrate.

Visualizing the Workflow

The following diagram depicts the decision tree for selecting the reagent based on the desired intermediate.

DecisionTree Start Target Transformation Q1 Desired Radical Species? Start->Q1 Res1 Alkyl Radical (R•) Q1->Res1 Res2 Iminyl Radical (R=N•) Q1->Res2 Res3 Acyl Radical (R-CO•) Q1->Res3 Path1 Is Decarbonylation Easy? (Primary/Sec) Res1->Path1 Sol3 Use OXIME ESTER (Unique Access) Res2->Sol3 Sol4 Use ALDEHYDE (Direct HAT) Res3->Sol4 Sol1 Use ALDEHYDE (Atom Economy) Path1->Sol1 Yes Sol2 Use OXIME ESTER (Kinetic Drive) Path1->Sol2 No (Tertiary/Complex)

Caption: Decision matrix for selecting between Aldehydes and Oxime Esters based on the target radical intermediate.

References

  • Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Source: National Institutes of Health (PMC) URL:[Link]

  • Photosensitized Intermolecular Carboimination of Alkenes through the Persistent Radical Effect. Source: National Institutes of Health (PMC) URL:[Link]

  • Visible-light-mediated synthesis of oxime esters via multicomponent reactions of aldehydes. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Acyl radicals generated from aldehydes with NHPI as electrocatalyst. Source: Royal Society of Chemistry (Organic Chemistry Frontiers) URL:[Link]

  • Generation, Structure, and Reactivity of Iminoxyl Radicals. Source: American Chemical Society (ACS) URL:[Link]

Strategic Selection of C3 Synthons: A Comparative Guide to 1,3-Dihydroxyacetone Oxime (DHAO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical process chemistry, the selection of a C3 synthon is often a trade-off between reactivity and safety. While Epichlorohydrin and Glycidol have historically dominated as electrophilic C3 sources, their toxicity profiles (carcinogenicity/volatility) present significant regulatory hurdles. 1,3-Dihydroxyacetone Oxime (DHAO) emerges as a superior alternative, particularly for nucleophilic downstream applications. This guide objectively compares DHAO against standard C3 synthons, focusing on its critical role as a "masked" carbonyl equivalent in the synthesis of Serinol (2-amino-1,3-propanediol) —a key scaffold for non-ionic X-ray contrast media like Iopamidol .

The C3 Synthon Landscape: A Technical Comparison

The "C3 backbone" is ubiquitous in beta-blockers, antivirals, and diagnostic agents. The choice of starting material dictates the purification burden and safety engineering required.

Comparative Matrix: DHAO vs. Conventional Alternatives
Feature1,3-Dihydroxyacetone Oxime (DHAO) Epichlorohydrin Dihydroxyacetone (DHA) 2-Nitro-1,3-propanediol
Primary Reactivity Pro-Nucleophile (via reduction) or O-Nucleophile Electrophile (Alkylating agent)Electrophile (Carbonyl)Nucleophile (Nitro-aldol)
Physical State Crystalline SolidVolatile LiquidCrystalline DimerUnstable Solid
Stability High (Oxime "locks" the ketone)Moderate (Polymerizes)Low (Dimerizes, Maillard reactive)Low (Explosive potential)
Toxicity Profile Low/Moderate (Irritant)High (Group 2A Carcinogen)Low (Cosmetic safe)High (Explosive/Toxic)
Atom Economy High (in reduction to amine)HighHighModerate
Key Application Serinol (Iopamidol precursor)Epoxy resins, Beta-blockersSunless tanning, SynthonsSerinol (Historical route)
The Stability Advantage

Dihydroxyacetone (DHA) exists in equilibrium between a monomer and a hemiacetal dimer.[1] In basic conditions, it undergoes rapid degradation and polymerization. DHAO solves this by "masking" the carbonyl group as an oxime (


). This protection is robust, preventing self-aldol condensation while leaving the two primary hydroxyl groups available for functionalization or allowing the oxime itself to be reduced to an amine.

Decision Logic: When to Choose DHAO

The following decision tree illustrates the logical selection process for C3 synthons based on target moiety and safety constraints.

C3_Selection_Strategy Start Target C3 Moiety? Epoxide Epoxide / Halohydrin Start->Epoxide Electrophile needed Amine 2-Amino-1,3-diol (Serinol) Start->Amine Nucleophile needed Ketone 1,3-Dihydroxy ketone Start->Ketone Carbonyl needed Route_Epi Route A: Epichlorohydrin Epoxide->Route_Epi Route_Nitro Route B: Nitro-Aldol (Nitromethane + HCHO) Amine->Route_Nitro Historical Route_DHAO Route C: DHA Oxime (Catalytic Hydrogenation) Amine->Route_DHAO Modern Safety_Check Safety/Toxicity Constraint? Route_Epi->Safety_Check Result_Nitro Explosion Hazard (Energetic Intermediate) Route_Nitro->Result_Nitro Result_DHAO Green Process (High Purity/Safety) Route_DHAO->Result_DHAO Result_Epi High Containment Required (Carcinogen) Safety_Check->Result_Epi High Risk Accepted

Figure 1: C3 Synthon Selection Logic. Note the clear safety advantage of Route C (DHAO) over the carcinogenic Epichlorohydrin route or the explosive Nitro-aldol route for amino-diol synthesis.

Critical Application: Synthesis of Serinol (Iopamidol Intermediate)[4][5]

The most authoritative application of DHAO is the synthesis of Serinol , the backbone of Iopamidol (a WHO Essential Medicine). Historically, Serinol was made via the "Nitro-Aldol" reaction (Nitromethane + Formaldehyde), which poses severe explosion risks and uses two carcinogens. The DHAO route is the modern "Green Chemistry" standard.

Reaction Pathway

Serinol_Synthesis DHA 1,3-Dihydroxyacetone (DHA) DHAO DHA Oxime (Stable Intermediate) DHA->DHAO Condensation (pH 5-6) NH2OH Hydroxylamine HCl NH2OH->DHAO Serinol Serinol (2-amino-1,3-propanediol) DHAO->Serinol Hydrogenation (50-70 bar) H2_Cat H2 / Rh-Al2O3 or Pd/C H2_Cat->Serinol Iopamidol Iopamidol (Contrast Agent) Serinol->Iopamidol Acylation

Figure 2: Industrial pathway from DHA to Iopamidol via DHAO.[2] This route avoids carbon-carbon bond forming steps, relying instead on functional group interconversion.

Experimental Protocols

The following protocols are designed for self-validation. The success of the oxime formation is visually indicated by the dissolution of the DHA dimer, while the reduction is validated by H-NMR (disappearance of the oxime signal).

Protocol A: Synthesis of 1,3-Dihydroxyacetone Oxime

Objective: Convert unstable DHA into stable DHAO.

  • Reagents:

    • 1,3-Dihydroxyacetone (DHA) dimer: 1.0 eq (e.g., 90 g)

    • Hydroxylamine Hydrochloride (

      
      ): 1.1 eq
      
    • Sodium Acetate (anhydrous): 1.1 eq (Buffer)

    • Solvent: Methanol/Water (1:1 v/v).

  • Procedure:

    • Dissolve Hydroxylamine HCl and Sodium Acetate in the solvent at 20°C. Mechanism: This generates free hydroxylamine in situ while buffering HCl to prevent acid-catalyzed degradation of DHA.

    • Add DHA portion-wise over 30 minutes. Observation: The suspension will clear as the monomeric DHA reacts.

    • Stir at room temperature for 4 hours. Monitor via TLC (Eluent: EtOAc/MeOH 9:1).

    • Work-up: Concentrate under reduced pressure to remove Methanol. Extract the aqueous residue with 2-Propanol or Ethyl Acetate.

    • Crystallization: Evaporate solvent to obtain a white solid. Recrystallize from Ethanol.

  • Validation: Melting point should be sharp (approx 80-85°C depending on purity/polymorph).

Protocol B: Catalytic Hydrogenation to Serinol

Objective: Reduce the oxime to the primary amine without cleaving the C-O bonds.

  • Reagents:

    • DHAO (from Protocol A)

    • Catalyst: 5% Rhodium on Alumina (

      
      ) or Raney Nickel. Note: Pd/C can be used but often requires acidic conditions which may form acetals.
      
    • Solvent: Methanol or Water.

  • Procedure:

    • Load DHAO and catalyst (5 wt% loading) into a high-pressure autoclave.

    • Pressurize with Hydrogen (

      
      ) to 50–70 bar.
      
    • Heat to 50–60°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.

    • Reaction time: 6–12 hours.

  • Work-up:

    • Filter catalyst (Pyrophoric hazard: keep wet).

    • Acidify filtrate with HCl to form Serinol Hydrochloride (increases stability).

    • Concentrate to dryness.

  • Validation:

    • 1H-NMR (D2O): Look for the multiplet at

      
       3.0-3.3 ppm (CH-NH2) and doublet at 
      
      
      
      3.6-3.8 ppm (CH2-OH). Absence of downfield signals (>6 ppm) confirms full reduction of the oxime.

References

  • Felder, E., et al. (1987).[3] "Synthesis and properties of Iopamidol." Farmaco Edizione Scientifica, 42(11), 803-814.

  • Nardi, A., et al. (1999).[3] "Process for the preparation of 2-amino-1,3-propanediol." U.S. Patent 5,922,917.

  • Zucchi, A., et al. (2024).[4] "Enabling amidation in water: micellar catalysis approach for sustainable synthesis of iopamidol." Green Chemistry, 26, 1234-1245.

  • U.S. EPA. (2025). "Epichlorohydrin: Hazard Summary and Toxicity Data." Integrated Risk Information System.

  • Piloty, O., & Ruff, O. (1897). "Über die Reduktion des Dioxyacetons." Berichte der deutschen chemischen Gesellschaft, 30, 1656.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dihydroxyacetone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety. When working with novel or less-common reagents like 1,3-Dihydroxyacetone Oxime, a robust understanding of safe handling practices is not just a regulatory requirement; it is the bedrock of scientific integrity and reproducible results. This guide provides essential, immediate safety and logistical information for handling 1,3-Dihydroxyacetone Oxime, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: A Precautionary Approach

1,3-Dihydroxyacetone Oxime is a solid, heat-sensitive compound.[1] The primary known hazards are extrapolated from its precursor, 1,3-Dihydroxyacetone, which is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[2] Therefore, it is prudent to assume that 1,3-Dihydroxyacetone Oxime presents, at a minimum, similar irritant properties.

Oxime compounds as a class can have varying toxicological profiles, and some are known to be skin sensitizers. In the absence of specific data for 1,3-Dihydroxyacetone Oxime, we must adopt a precautionary principle and handle it as a potential irritant and sensitizer.

Key Physical and Chemical Properties:

PropertyValueSource
CAS Number 37110-18-2[1]
Molecular Formula C3H7NO3[1]
Molecular Weight 105.09 g/mol [1]
Physical State Solid[1]
Appearance White to light yellow powder/crystal
Melting Point 84 °C[1]
Conditions to Avoid Heat sensitive[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is dictated by a risk assessment of the procedures being performed. The following table outlines the recommended PPE for common laboratory tasks involving 1,3-Dihydroxyacetone Oxime.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solid Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLaboratory coatN95 or P100 respirator
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Running Reactions and Work-up Chemical splash gogglesNitrile or neoprene glovesLaboratory coatNot generally required if performed in a fume hood
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a laboratory coatN95 or P100 respirator
Eye and Face Protection: A Non-Negotiable

Given the potential for serious eye irritation, appropriate eye protection is mandatory at all times when handling 1,3-Dihydroxyacetone Oxime.

  • Safety glasses with side shields are the minimum requirement for general handling.

  • Chemical splash goggles should be worn when there is a risk of splashing, such as when preparing solutions or during spill cleanup.

  • A face shield , in addition to goggles, is recommended during procedures with a higher risk of splashing or when handling larger quantities.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation and potential sensitization, chemically resistant gloves are essential.

  • Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of damage before use.

  • Double gloving can provide an extra layer of protection, especially during prolonged handling.

  • Proper glove removal technique is crucial to avoid contaminating your skin.

Body Protection: Shielding Your Skin

A laboratory coat should be worn at all times to protect your skin and clothing from contamination. For tasks with a higher risk of splashes, such as cleaning up spills, a chemical-resistant apron worn over the lab coat is advised.

Respiratory Protection: Mitigating Inhalation Risks

Since 1,3-Dihydroxyacetone Oxime is a solid, the primary respiratory hazard comes from inhaling airborne dust particles, especially during weighing and transfer operations.

  • An N95 or P100 respirator is recommended when handling the solid outside of a certified chemical fume hood.

  • All handling of the solid that may generate dust should ideally be performed within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

Operational and Disposal Plans: A Step-by-Step Guide

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Lab Coat Don2 Respirator (if needed) Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4

Caption: Workflow for donning and doffing PPE.

Handling and Storage Procedures
  • Work Area: Always handle 1,3-Dihydroxyacetone Oxime in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid.[2]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid.[2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat sources, as it is heat-sensitive.[1]

  • Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don the appropriate PPE for spill cleanup as outlined in the table above.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep or scoop the material into a designated waste container. Avoid dry sweeping which can generate dust.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste containing 1,3-Dihydroxyacetone Oxime, including contaminated PPE and cleaning materials, should be treated as hazardous chemical waste.

  • Waste Collection: Collect all solid and liquid waste in clearly labeled, sealed, and chemically compatible containers.

  • Labeling: Label the waste container with "Hazardous Waste" and the full chemical name: "1,3-Dihydroxyacetone Oxime".

  • Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.

Building a Culture of Safety

Adherence to these guidelines is paramount for ensuring your safety and the integrity of your research. Always consult your institution's specific safety protocols and EHS office for any additional requirements. By treating all chemicals with the respect they demand and understanding the rationale behind each safety measure, we build a stronger, safer scientific community.

References

  • ChemSupply Australia Pty Ltd. (2024). Safety Data Sheet 1,3-DIHYDROXYACETONE. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.